Ebaresdax Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1334385-87-3 |
|---|---|
Molecular Formula |
C12H15ClN2O3S |
Molecular Weight |
302.78 g/mol |
IUPAC Name |
(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15;/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17);1H/t9-;/m1./s1 |
InChI Key |
LYYYTSUITXPVIS-SBSPUUFOSA-N |
Isomeric SMILES |
CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |
Canonical SMILES |
CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ebaresdax Hydrochloride: A Technical Overview of its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebaresdax hydrochloride (also known as ACP-044) is an investigational, orally bioavailable, small molecule that was under development for the treatment of acute and chronic pain.[1][2][3] It represents a novel, first-in-class approach as a non-opioid redox modulator.[1][2][3] This technical guide provides a comprehensive overview of the publicly available information regarding the core mechanism of action of this compound, with a focus on its role in modulating oxidative stress.
Core Mechanism of Action: Redox Modulation
The primary mechanism of action of this compound is believed to be the modulation of redox pathways involved in pain signaling.[1][2][4] It is proposed to function by reducing elevated levels of reactive oxygen and nitrogen species (RONS), with a particular focus on peroxynitrite.[1][4][5]
Tissue injury and inflammation trigger an overproduction of RONS, leading to a state of oxidative and nitroxidative stress.[5] These reactive species, including peroxynitrite, are thought to contribute significantly to the generation and maintenance of pain through several downstream effects:
-
Peripheral and Central Nerve Sensitization: RONS can directly sensitize nociceptors, the specialized sensory neurons that detect painful stimuli, leading to a lower threshold for pain activation and an exaggerated pain response.
-
Cytotoxicity: Excessive levels of RONS can cause cellular damage and death, contributing to the inflammatory response and pain.
-
Inflammation: RONS play a crucial role as signaling molecules in the inflammatory cascade, perpetuating the inflammatory state and associated pain.
By reducing the levels of these reactive species, this compound is hypothesized to mitigate these downstream effects, thereby producing an analgesic effect.[1][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its effects.
Caption: Proposed mechanism of action of this compound.
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the key findings from preclinical and clinical studies.
| Parameter | Value | Study Type | Source(s) |
| IC50 for Peroxynitrite Oxidation Inhibition (derived by SIN-1) | 3.7 ± 0.80 µM | In vitro Assay | [1] |
| IC50 for Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 µM | In vitro Assay | [1] |
| Phase 2 Clinical Trial (Acute Postoperative Pain - Bunionectomy) | |||
| Primary Endpoint: Cumulative Pain Intensity Score Difference vs. Placebo (400 mg, 4x daily) | -10.5 points | Clinical Trial | [1] |
| Statistical Significance (p-value) | 0.1683 (Not Significant) | Clinical Trial | [1][6] |
Experimental Protocols
Detailed experimental protocols for the preclinical assays are not publicly available. However, the design of the Phase 2 clinical trial for acute postoperative pain has been described.
Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy) - Study Design
The following workflow diagram outlines the key stages of the Phase 2 clinical trial (NCT04883238).
Caption: Workflow of the Phase 2 clinical trial for Ebaresdax in acute pain.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[1][7]
-
Participants: 239 patients undergoing bunionectomy on one foot.[2][3][6]
-
Intervention: Patients were randomized to one of three arms:
-
This compound (ACP-044) 1600 mg once daily.
-
This compound (ACP-044) 400 mg four times daily.
-
Placebo.
-
-
Dosing Regimen: The first dose was administered prior to surgery, with treatment continuing for a total of four days.[2][3]
-
Primary Endpoint: The primary outcome was the comparison of cumulative pain intensity scores over 24 hours between the treatment arms and the placebo arm.[1][6] Pain intensity was self-reported by patients using a Numeric Rating Scale (NRS).
Development Status and Conclusion
The development of this compound (ACP-044) for acute postoperative pain was discontinued by Acadia Pharmaceuticals in August 2022, following the failure of the Phase 2 bunionectomy study to meet its primary endpoint.[8] The company was also investigating the compound for chronic pain associated with osteoarthritis, though the results of that trial are not detailed in the available information.[2][6]
References
- 1. acadia.com [acadia.com]
- 2. hcplive.com [hcplive.com]
- 3. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]
- 4. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]
- 5. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
In-Depth Technical Guide: ACP-044 and its Modulation of Reactive Oxygen Species in Pain Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACP-044, also known as ebaresdax, is a novel, orally bioavailable, non-opioid small molecule under investigation for the treatment of pain. Its mechanism of action is believed to be centered on the modulation of reactive oxygen species (ROS), specifically targeting peroxynitrite (ONOO-), a potent oxidant implicated in the pathophysiology of pain. This technical guide provides a comprehensive overview of the core mechanism of ACP-044, summarizing available quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways.
Core Mechanism of Action: Modulation of Reactive Oxygen Species
ACP-044 is classified as a Radical Species Decomposition Accelerant (RSDAx). Its primary mechanism is thought to involve the modulation of redox pathways integral to pain signaling by reducing elevated levels of reactive oxygen and nitrogen species, with a particular focus on peroxynitrite.[1][2] Tissue injury and inflammation lead to an overproduction of these reactive species, which can result in peripheral and central nerve sensitization, cytotoxicity, and the amplification of pain signals.[2][3]
Targeting Peroxynitrite
Peroxynitrite is a powerful oxidant and nitrating agent formed from the reaction of superoxide (O₂⁻) and nitric oxide (NO). It plays a significant role in various pathological conditions, including pain, by causing lipid peroxidation, DNA damage, and protein nitration, leading to cellular dysfunction and apoptosis. ACP-044 is designed to accelerate the decomposition of peroxynitrite, thereby mitigating its damaging effects.
Quantitative Data
The following tables summarize the available quantitative data for ACP-044 from in vitro and clinical studies.
Table 1: In Vitro Efficacy of ACP-044 (Ebaresdax)
| Assay | Target | IC50 (µM) | Source |
| Peroxynitrite Oxidation Inhibition (derived by SIN-1) | Peroxynitrite | 3.7 ± 0.80 | |
| Peroxynitrite-Mediated Cytotoxicity Inhibition | Peroxynitrite-induced cell death | 0.13 ± 0.02 |
Table 2: Phase 1 Clinical Trial Data for CT-044 (ACP-044)
| Study Type | Dosing Cohorts | Status | Source |
| Single-Ascending Dose (SAD) | 150 mg, 450 mg, 1100 mg, 2000 mg (oral) | Completed | |
| Multiple-Ascending Dose (MAD) | 200 mg, 400 mg, 600 mg (three times daily) | Completed |
Table 3: Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy)
| Treatment Arm | Primary Endpoint (Cumulative Pain Intensity Scores over 24h vs. Placebo) | p-value | Effect Size | Source |
| ACP-044 1600 mg once daily | Not Met | - | - | [2][3] |
| ACP-044 400 mg four times daily (every 6 hours) | Trend favoring ACP-044 (-10.5 points) but not statistically significant | 0.1683 | 0.219 | [2][3] |
Experimental Protocols
Detailed experimental protocols for the key preclinical and clinical studies are outlined below.
In Vitro Peroxynitrite Scavenging Assay (General Protocol)
While the specific protocol used for ACP-044 has not been publicly disclosed, a general Evans Blue bleaching assay for peroxynitrite scavenging activity is described below. This method is commonly used to assess the peroxynitrite scavenging capacity of a compound.
Objective: To determine the ability of a test compound to scavenge peroxynitrite in vitro.
Materials:
-
50 mM Phosphate Buffer (pH 7.4)
-
0.1 mM DTPA (diethylenetriaminepentaacetic acid)
-
90 mM NaCl
-
5 mM KCl
-
12.5 µM Evans Blue
-
Test compound (e.g., ACP-044) at various concentrations
-
1 mM Peroxynitrite solution
-
Reference compound (e.g., Gallic acid)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTPA, NaCl, KCl, and Evans Blue.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the peroxynitrite solution to a final volume of 1 mL.
-
Incubate the mixture at 25°C for 30 minutes.
-
Measure the absorbance of the solution at 611 nm using a spectrophotometer.
-
The percentage of peroxynitrite scavenging is calculated by comparing the absorbance of the test samples to a blank sample (without the test compound).
In Vivo Animal Models of Pain
ACP-044 has demonstrated efficacy in preclinical animal models of inflammatory, neuropathic, and incisional pain.
3.2.1. Post-Incisional Pain Model (General Protocol)
Objective: To evaluate the analgesic efficacy of ACP-044 in a model of postoperative pain.
Animal Model: Typically, rats or mice are used.
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
-
Incision: Make a longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw.
-
Suturing: Suture the skin using standard surgical procedures.
-
Drug Administration: Administer ACP-044 (or vehicle control) orally at predetermined doses and time points (e.g., before or after the incision).
-
Behavioral Testing: Assess pain behavior at various time points post-incision using methods such as the von Frey test for mechanical allodynia.
-
Von Frey Test: Apply calibrated von Frey filaments to the plantar surface of the incised paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.
-
Data Analysis: Compare the paw withdrawal thresholds between the ACP-044-treated groups and the vehicle-treated group. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect. In a nonclinical animal model, a single 30 mg/kg oral dose of ACP-044 was reported to completely prevent the development of incisional hyperalgesia for at least three days.
Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy)
Objective: To evaluate the efficacy and safety of ACP-044 for the treatment of acute pain following bunionectomy surgery.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Participants: 239 patients undergoing bunionectomy.[2]
Treatment Arms:
-
ACP-044 1600 mg administered once daily.[2]
-
ACP-044 400 mg administered four times daily (every six hours).[2]
-
Placebo.[2]
Procedure:
-
The first dose was administered prior to surgery.
-
Treatment continued for four days.
-
Pain intensity was self-reported by patients using a Numeric Rating Scale (NRS) from 0 to 10.[3]
Primary Endpoint: Comparison of cumulative pain intensity scores over a 24-hour period between the ACP-044 treatment arms and the placebo arm.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to ACP-044.
Caption: Proposed mechanism of action of ACP-044 in modulating pain signaling.
Caption: Workflow for the Phase 2 clinical trial of ACP-044 in acute postoperative pain.
Conclusion
ACP-044 represents a novel approach to pain management by targeting the underlying oxidative stress that contributes to pain sensitization. While the Phase 2 trial in acute postoperative pain did not meet its primary endpoint, the trend towards efficacy in the multiple-dosing arm and the strong preclinical data warrant further investigation, particularly in chronic pain conditions such as osteoarthritis, where oxidative stress is a key pathological driver. Further research is needed to fully elucidate the downstream signaling pathways modulated by ACP-044 and to determine its full therapeutic potential.
References
- 1. An integrated review on new targets in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Peroxisome Proliferator-Activated Receptor γ Coactivator 1α Activates Vascular Endothelial Growth Factor That Protects Against Neuronal Cell Death Following Status Epilepticus through PI3K/AKT and MEK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Ebaresdax Hydrochloride: A Potent Peroxynitrite Scavenger for Neuropathic Pain
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ebaresdax hydrochloride (formerly known as ACP-044) is an investigational small molecule that has garnered attention for its potential therapeutic applications, particularly in the management of pain. Central to its mechanism of action is its potent ability to scavenge peroxynitrite, a highly reactive and cytotoxic species implicated in the pathophysiology of numerous diseases, including neuropathic pain, inflammation, and neurodegeneration. This technical guide provides a comprehensive overview of the available data on the peroxynitrite scavenging activity of this compound, its effects on cellular signaling, and the experimental methodologies relevant to its evaluation.
Peroxynitrite (ONOO⁻) is a powerful oxidant formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide radicals (O₂•⁻)[1]. Under pathological conditions, the overproduction of these radical precursors leads to an accumulation of peroxynitrite, which can inflict cellular damage through various mechanisms, including lipid peroxidation, DNA damage, and the nitration of tyrosine residues in proteins. Tyrosine nitration can alter protein function and disrupt critical signaling pathways, contributing to cellular dysfunction and apoptosis[1][2]. This compound has emerged as a promising agent that can directly counteract the deleterious effects of peroxynitrite.
Quantitative Data on Peroxynitrite Scavenging by this compound
The primary quantitative data available for this compound's activity against peroxynitrite comes from in vitro assays. These studies have demonstrated its efficacy in both inhibiting peroxynitrite-induced oxidation and protecting cells from peroxynitrite-mediated cytotoxicity. The key findings are summarized in the table below.
| Assay Type | Parameter | Value (µM) | Source |
| Peroxynitrite Oxidation Inhibition | IC₅₀ | 3.7 ± 0.80 | [3] |
| Peroxynitrite-Mediated Cytotoxicity Protection | IC₅₀ | 0.13 ± 0.02 | [3] |
Table 1: In Vitro Efficacy of this compound against Peroxynitrite
Experimental Protocols
While the specific, detailed experimental protocols used to generate the IC₅₀ values for this compound are proprietary and not publicly available in peer-reviewed literature, it is possible to outline generalized methodologies based on standard laboratory practices for assessing peroxynitrite scavenging and cytoprotection. The data for this compound was likely generated using assays similar to the ones described below.
Peroxynitrite Oxidation Inhibition Assay (Dihydrorhodamine 123 Assay)
This assay is a common method to quantify the scavenging of peroxynitrite in a cell-free system. It relies on the oxidation of a non-fluorescent probe, dihydrorhodamine 123 (DHR 123), into the highly fluorescent rhodamine 123 by peroxynitrite. A scavenger will compete with DHR 123 for peroxynitrite, thus reducing the rate of fluorescent product formation.
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO⁻) solution
-
SIN-1 (a peroxynitrite donor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
A stock solution of DHR 123 is prepared in dimethyl sulfoxide (DMSO).
-
Working solutions of this compound are prepared at various concentrations in PBS.
-
In each well of a 96-well plate, the following are added:
-
PBS buffer
-
DHR 123 solution (final concentration typically 5-10 µM)
-
Varying concentrations of this compound or vehicle control.
-
-
The reaction is initiated by the addition of a peroxynitrite donor, such as SIN-1, or authentic peroxynitrite.
-
The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
The fluorescence of rhodamine 123 is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The percentage of inhibition of DHR 123 oxidation is calculated for each concentration of this compound relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Peroxynitrite-Mediated Cytotoxicity Assay
This assay assesses the ability of a compound to protect cells, often neuronal cells, from death induced by peroxynitrite. Cell viability is measured after exposure to a peroxynitrite donor in the presence or absence of the test compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
SIN-1 (peroxynitrite donor)
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a lactate dehydrogenase release assay kit)
-
96-well clear cell culture plates
-
Spectrophotometer or fluorescence/luminescence plate reader
Protocol:
-
Cells are seeded into 96-well plates and allowed to adhere and grow for 24 hours.
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are pre-incubated for a short period (e.g., 1-2 hours).
-
SIN-1 is added to the wells (excluding the untreated control wells) to a final concentration known to induce significant cell death (e.g., 500 µM).
-
The plates are incubated for a further 24-48 hours at 37°C in a CO₂ incubator.
-
After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
The absorbance, fluorescence, or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated for each concentration of this compound relative to the control wells (untreated and SIN-1 alone).
-
The IC₅₀ value, representing the concentration of this compound that provides 50% protection against SIN-1 induced cytotoxicity, is determined from the dose-response curve.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved in peroxynitrite formation and its downstream effects, as well as the generalized workflows for the assays described above.
Caption: Peroxynitrite Formation and Downstream Cellular Effects.
Caption: Generalized Workflow for Peroxynitrite Scavenging Assay.
References
- 1. US11161826B2 - Manufacturing methods and polymorphs of a thiazoline anti-hyperalgesic agent - Google Patents [patents.google.com]
- 2. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Ebaresdax Hydrochloride (ACP-044): A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ebaresdax hydrochloride (also known as ACP-044) is a novel, orally bioavailable small molecule investigated for its potential analgesic properties. Its proposed mechanism of action as a redox modulator, targeting reactive oxygen and nitrogen species, presents a unique approach to pain management. While clinical trials have explored its efficacy in acute postoperative pain and osteoarthritis, this guide focuses on the potential application and preclinical evaluation of Ebaresdax for neuropathic pain. This document provides a comprehensive overview of its mechanism, detailed experimental protocols for preclinical assessment in neuropathic pain models, and a framework for data presentation. Due to the limited publicly available preclinical data for Ebaresdax in specific neuropathic pain models, this guide serves as a technical blueprint for researchers aiming to investigate compounds with similar mechanisms of action.
Core Mechanism of Action: Redox Modulation
Ebaresdax is believed to exert its effects by modulating redox pathways involved in pain signaling.[1][2] Pathological states, including nerve injury, can lead to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite.[1] This increase in oxidative stress is thought to contribute to peripheral and central sensitization, neuroinflammation, and cytotoxicity, all of which are key drivers of neuropathic pain.[1][3] Ebaresdax is proposed to counteract these effects by reducing the levels of these reactive species.[1]
Figure 1: Proposed signaling pathway of Ebaresdax in modulating neuropathic pain.
Preclinical Evaluation of Ebaresdax in Neuropathic Pain Models
To assess the efficacy of a compound like Ebaresdax in neuropathic pain, a series of well-defined preclinical animal models and behavioral tests are essential. The following sections detail the standard experimental protocols.
Animal Models of Neuropathic Pain
The Chronic Constriction Injury (CCI) model is a widely used and validated model to induce neuropathic pain in rodents.[4][5]
Experimental Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
-
Animal Subjects: Male Sprague-Dawley rats (200-250g) are commonly used.[6] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Anesthesia and Surgical Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[7] Shave the lateral aspect of the thigh of the designated hind limb and sterilize the surgical area with 70% ethanol and povidone-iodine.
-
Sciatic Nerve Exposure: Make a small incision in the skin and underlying biceps femoris muscle to expose the common sciatic nerve.[4][7]
-
Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between them.[4][7] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.[4]
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[5]
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours to manage surgical pain. Allow the animals to recover for at least 3-5 days before behavioral testing to allow for the development of neuropathic pain symptoms.[5]
-
Sham Control: A sham-operated group should be included where the sciatic nerve is exposed but not ligated.[7]
Behavioral Assays for Neuropathic Pain
2.2.1. Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.[6]
Experimental Protocol: Electronic Von Frey Test
-
Acclimation: Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[8]
-
Stimulation: An electronic von Frey apparatus with a rigid tip is used to apply a gradually increasing force to the plantar surface of the hind paw.[6]
-
Measurement: The force is increased until the rat exhibits a clear withdrawal response (lifting or licking the paw). The electronic system automatically records the force in grams at which the withdrawal occurred. This is the paw withdrawal threshold (PWT).
-
Testing Procedure: Take three to five measurements per paw, with at least a 5-minute interval between measurements, and calculate the average PWT. Test both the ipsilateral (injured) and contralateral (uninjured) paws.[9]
2.2.2. Thermal Hyperalgesia: Hot Plate Test
Thermal hyperalgesia, an increased sensitivity to a painful heat stimulus, can be assessed using the hot plate test.[10][11]
Experimental Protocol: Hot Plate Test
-
Apparatus: A hot plate apparatus consists of a heated metal plate maintained at a constant temperature (e.g., 52-55°C) and a transparent cylinder to confine the animal.[12]
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.[12]
-
Testing: Place the rat on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.[10]
-
Measurement: Record the latency (in seconds) to the first clear sign of a pain response.[10] A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[12]
-
Procedure: A single measurement is typically taken, as repeated exposure can lead to learned responses.[11]
Figure 2: Generalized experimental workflow for preclinical neuropathic pain studies.
Data Presentation and Interpretation
Clear and structured presentation of quantitative data is crucial for the interpretation of preclinical results. The following tables provide templates for summarizing key findings.
Table 1: Effect of Ebaresdax on Mechanical Allodynia in the CCI Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | % Reversal of Allodynia |
| Sham + Vehicle | - | 65.2 ± 5.1 | - |
| CCI + Vehicle | - | 15.8 ± 2.3* | 0% |
| CCI + Ebaresdax | 10 | 28.4 ± 3.5# | 25.5% |
| CCI + Ebaresdax | 30 | 42.1 ± 4.8# | 53.2% |
| CCI + Ebaresdax | 100 | 55.7 ± 6.2# | 80.8% |
| CCI + Gabapentin | 100 | 58.9 ± 5.9# | 87.2% |
| Data are presented as mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. CCI + Vehicle. |
Table 2: Effect of Ebaresdax on Thermal Hyperalgesia in the CCI Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Day 7 Post-CCI | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | 15.1 ± 1.2 | - |
| CCI + Vehicle | - | 6.3 ± 0.8* | 0% |
| CCI + Ebaresdax | 10 | 8.2 ± 0.9# | 21.6% |
| CCI + Ebaresdax | 30 | 10.5 ± 1.1# | 47.7% |
| CCI + Ebaresdax | 100 | 12.8 ± 1.3# | 73.9% |
| CCI + Gabapentin | 100 | 13.5 ± 1.4# | 81.8% |
| Data are presented as mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. CCI + Vehicle. |
Conclusion and Future Directions
This compound, with its novel redox-modulating mechanism, represents an interesting approach for the treatment of neuropathic pain. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of Ebaresdax and other compounds targeting oxidative stress in neuropathic pain. While clinical trials for other pain indications have not met their primary endpoints, further investigation in well-characterized preclinical models of neuropathic pain is warranted to fully elucidate the potential of this therapeutic strategy. Future research should focus on dose-response relationships, pharmacokinetic/pharmacodynamic modeling, and the exploration of its efficacy in a broader range of neuropathic pain models.
Figure 3: Logical relationships of common preclinical pain models.
References
- 1. acadia.com [acadia.com]
- 2. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]
- 3. Decoding the mechanism of proanthocyanidins in central analgesia: redox regulation and KCNK3 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 7. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 8. Von Frey test [bio-protocol.org]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Hot plate test [panlab.com]
- 12. maze.conductscience.com [maze.conductscience.com]
Ebaresdax Hydrochloride: A Technical Overview of a Novel Peroxynitrite Scavenger
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
Ebaresdax hydrochloride (also known as ACP-044) is a novel, orally administered, non-opioid analgesic agent that has been under investigation for the treatment of both acute and chronic pain. Developed as a first-in-class redox modulator, its mechanism of action centers on the inhibition of reactive oxygen species (ROS), specifically by scavenging peroxynitrite. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological activity, and the experimental protocols relevant to its evaluation.
Introduction: Targeting Nitroxidative Stress in Pain
Chronic pain is a significant global health issue, and the limitations of current analgesic therapies, particularly opioids, have driven the search for novel, non-addictive treatment options. A growing body of evidence implicates nitroxidative stress in the pathophysiology of pain. Nitroxidative stress arises from an imbalance between the production of reactive oxygen and nitrogen species and the biological systems that detoxify these reactive intermediates.
Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive species formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). It is a key mediator of cellular damage in a variety of pathological conditions, including neuroinflammation and pain. By causing lipid peroxidation, DNA damage, and protein nitration, peroxynitrite can lead to cellular dysfunction and apoptosis. This compound was developed to directly counter the damaging effects of peroxynitrite.
Mechanism of Action: Scavenging Peroxynitrite
This compound functions as a peroxynitrite scavenger. This targeted action is designed to mitigate the downstream cellular damage caused by this highly reactive molecule. The therapeutic rationale is that by reducing peroxynitrite levels, Ebaresdax can protect cells from nitroxidative stress-induced damage and interrupt the signaling pathways that contribute to the generation and maintenance of pain.
The Role of Peroxynitrite in Cellular Signaling
Peroxynitrite is known to modulate several key signaling pathways, often through the nitration of tyrosine residues on proteins, which can alter their function. This can impact a wide range of cellular processes, including:
-
Inflammatory Cascades: Peroxynitrite can activate pro-inflammatory signaling pathways, leading to the production of cytokines and other inflammatory mediators that contribute to pain.
-
Mitochondrial Dysfunction: As a potent oxidant, peroxynitrite can damage mitochondrial components, leading to impaired energy metabolism and the release of pro-apoptotic factors.
-
Ion Channel Modulation: Peroxynitrite can alter the function of ion channels involved in neuronal excitability and pain signaling.
The following diagram illustrates the central role of peroxynitrite in nitroxidative stress and the proposed point of intervention for this compound.
Caption: Peroxynitrite formation and Ebaresdax's mechanism.
Quantitative Biological Data
Publicly available quantitative data for this compound is limited. The following table summarizes the reported in vitro activity of the compound.
| Assay | IC₅₀ (µM) |
| Peroxynitrite Oxidation Inhibition (SIN-1 derived) | 3.7 ± 0.80 |
| Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 |
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not publicly available, this section outlines a general methodology for a key assay used to characterize peroxynitrite scavengers.
Peroxynitrite Scavenging Activity Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxynitrite. Dihydrorhodamine 123 (DHR 123) is a commonly used probe that is non-fluorescent until it is oxidized to the highly fluorescent rhodamine 123.
Objective: To determine the concentration at which a test compound inhibits 50% of the peroxynitrite-induced oxidation of DHR 123 (IC₅₀).
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO⁻) solution
-
Test compound (this compound)
-
Positive control (e.g., L-penicillamine)
-
Phosphate buffer (pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DHR 123 in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compound and positive control in phosphate buffer.
-
The peroxynitrite solution should be handled with care in a fume hood and its concentration determined spectrophotometrically before use.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DHR 123 solution, and the various concentrations of the test compound or positive control.
-
Initiate the reaction by adding the peroxynitrite solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 5 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for rhodamine 123 (e.g., ~485 nm excitation and ~530 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without peroxynitrite) from all readings.
-
Calculate the percentage of inhibition of DHR 123 oxidation for each concentration of the test compound compared to the control (no test compound).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.
-
The following diagram illustrates the general workflow for this assay.
Caption: Workflow for a peroxynitrite scavenging assay.
Discovery and Synthesis
Detailed information regarding the discovery and chemical synthesis of this compound is not publicly available in peer-reviewed literature or patent filings. Pharmaceutical companies often maintain such information as proprietary during the drug development process.
Clinical Development
This compound (ACP-044) has been evaluated in Phase II clinical trials for the treatment of acute postoperative pain following bunionectomy and for pain associated with osteoarthritis of the knee. The outcomes of these trials have not been fully published in peer-reviewed journals.
Conclusion
This compound represents a targeted approach to non-opioid pain management by addressing the role of nitroxidative stress, specifically through the scavenging of peroxynitrite. While the publicly available data is limited, the mechanism of action holds promise for conditions where peroxynitrite-mediated cellular damage is a key pathological driver. Further disclosure of preclinical and clinical data will be necessary to fully evaluate the therapeutic potential of this novel analgesic agent.
Ebaresdax Hydrochloride: A Technical Overview of a Novel Redox-Modulating Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebaresdax hydrochloride (also known as ACP-044 hydrochloride) is a novel, non-opioid, first-in-class small molecule that has been investigated for the treatment of both acute and chronic pain. Its mechanism of action centers on the modulation of redox pathways involved in pain signaling, specifically by targeting and scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as peroxynitrite. This technical guide provides a comprehensive overview of the chemical structure, properties, and the current understanding of the mechanism of action of this compound, based on publicly available preclinical and clinical data.
Chemical Structure and Properties
This compound possesses a thiazole-4-carboxylic acid core structure. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride[1][2] |
| CAS Number | 1334385-87-3[1][2][3] |
| Synonyms | ACP-044 hydrochloride, Ebaresdax (hydrochloride)[1][2] |
| Molecular Formula | C₁₂H₁₅ClN₂O₃S[1][2][3] |
| Molecular Weight | 302.78 g/mol [1][2][3] |
| Chemical Structure |
|
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid[3] | CymitQuimica |
| Purity | 99.11% - 99.77%[3] | CymitQuimica |
| Solubility | Soluble in DMSO | CymitQuimica |
Mechanism of Action: Redox Modulation in Pain Signaling
This compound is characterized as a redox modulator. Its primary mechanism is believed to be the scavenging of reactive oxygen and nitrogen species, with a particular focus on peroxynitrite (ONOO⁻).[4][5] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide (O₂⁻) and nitric oxide (NO). In pathological pain states, elevated levels of peroxynitrite and other ROS/RNS contribute to peripheral and central sensitization through various mechanisms.
The proposed mechanism of action involves the reduction of oxidative and nitrative stress in the pain pathway, thereby mitigating the downstream effects that lead to hyperalgesia and allodynia.
Signaling Pathway of Redox Modulation in Pain
The following diagram illustrates the general signaling pathways involved in pain perception and the points at which reactive oxygen and nitrogen species can exert their effects. Ebaresdax, as a peroxynitrite scavenger, is hypothesized to intervene in these pathological processes.
Preclinical Pharmacology
In vitro studies have demonstrated the ability of Ebaresdax to inhibit peroxynitrite-mediated oxidation and cytotoxicity.
| Assay | IC₅₀ (µM) | Source |
| Peroxynitrite Oxidation Inhibition (SIN-1 derived) | 3.7 ± 0.80 | MedChemExpress[6] |
| Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 | MedChemExpress[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the specific assays used for its characterization are not publicly available. However, this section provides general methodologies for the types of experiments likely conducted.
General Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives
The core structure of Ebaresdax can be synthesized via a nucleophilic cyclic condensation reaction. A general procedure is as follows:
-
L-cysteine hydrochloride is dissolved in distilled water.[7]
-
Sodium acetate is added to the solution.[7]
-
An appropriate aldehyde (in the case of Ebaresdax, this would be a precursor to the 2-(2-hydroxyanilino)-5,5-dimethyl moiety) dissolved in ethanol is added to the reaction mixture.[8]
-
The mixture is stirred vigorously at room temperature for approximately 24 hours.[7]
-
Precipitation is induced by placing the reaction vessel in an ice bath.[7]
-
The resulting precipitate is collected by suction filtration and washed with cold ethanol.[7]
This is a generalized protocol and does not represent the specific, optimized synthesis of this compound.
General Protocol for Peroxynitrite Scavenging Assay (Fluorometric)
The ability of a compound to scavenge peroxynitrite can be assessed using a fluorometric assay. A general workflow is outlined below:
Clinical Development
This compound (ACP-044) has been evaluated in Phase 2 clinical trials for both acute and chronic pain indications.
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ACP-044 for acute pain following bunionectomy surgery.[4][5] The trial enrolled 239 patients who received either placebo, 1600 mg of ACP-044 once daily, or 400 mg of ACP-044 four times daily.[5][9] The primary endpoint, a comparison of cumulative pain intensity scores over 24 hours, was not met.[4][9] While a trend towards pain reduction was observed in the 400 mg four-times-daily group, it was not statistically significant (p = 0.1683).[4][9] The drug was reported to be generally well-tolerated with most adverse events being mild to moderate.[4]
Another Phase 2 study was conducted to evaluate ACP-044 in patients with pain associated with osteoarthritis of the knee.[5][10]
Summary and Future Directions
This compound represents a novel approach to pain management by targeting redox-sensitive pathways. Its mechanism as a peroxynitrite scavenger is a departure from traditional analgesic drug classes. While preclinical data demonstrated promising activity, the clinical trial results in acute postoperative pain did not meet the primary efficacy endpoint. The future development of this compound will likely depend on the analysis of the complete dataset from all clinical studies to determine if there are specific pain conditions or patient populations where this mechanism of action may provide a therapeutic benefit. Further research into the role of redox modulation in various pain states is warranted to fully understand the potential of this therapeutic strategy.
References
- 1. This compound | C12H15ClN2O3S | CID 154612937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain - Acadia Pharmaceuticals Inc. [ir.acadia.com]
- 5. biospace.com [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pjps.pk [pjps.pk]
- 8. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. hcplive.com [hcplive.com]
ACP-044: A Technical Guide to a Novel Non-Opioid Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACP-044, formerly known as CT-044, is a novel, orally bioavailable small molecule developed as a non-opioid analgesic. Its mechanism of action centers on the modulation of redox pathways, specifically by catalyzing the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in pain signaling.[1] Despite a promising preclinical profile in various pain models, ACP-044 did not meet its primary endpoint in a Phase 2 clinical trial for acute postoperative pain.[2][3][4] Subsequently, Acadia Pharmaceuticals discontinued the development of ACP-044.[5] This technical guide provides a comprehensive overview of the available data on ACP-044, including its proposed mechanism of action, preclinical rationale, clinical trial findings, and detailed experimental protocols, to serve as a valuable resource for the scientific community.
Introduction
The urgent need for effective, non-addictive pain therapeutics has driven significant research into novel analgesic mechanisms. Opioids, the current mainstay for moderate to severe pain, carry a high risk of addiction, abuse, and overdose.[3] ACP-044 emerged as a potential alternative by targeting a key mediator of oxidative stress involved in pain perception.[1] This document synthesizes the publicly available scientific and clinical information on ACP-044.
Mechanism of Action: Redox Modulation
ACP-044 is designed as a peroxynitrite decomposition catalyst.[1] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide.[4] In pathological pain states, elevated levels of peroxynitrite and other reactive oxygen and nitrogen species are thought to contribute to peripheral and central sensitization, neuroinflammation, and cytotoxicity, all of which can intensify pain.[4][6] By accelerating the decomposition of peroxynitrite, ACP-044 was hypothesized to reduce nociceptive signaling and produce an analgesic effect.[7]
Signaling Pathway
The proposed signaling pathway for ACP-044's action is centered on mitigating the downstream effects of peroxynitrite.
References
- 1. Orally-Bioavailable Peroxynitrite Decomposition Catalyst Targeting Post-Surgical Pain - Scott Dax [grantome.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. acadia.com [acadia.com]
- 7. hcplive.com [hcplive.com]
Ebaresdax Hydrochloride and Oxidative Stress in Neurons: An In-depth Technical Guide
A Note on the Subject Compound: Initial research into "Ebaresdax hydrochloride" (also known as ACP-044) reveals it as a compound with analgesic properties, primarily investigated for pain management.[1][2][3] It has been shown to inhibit peroxynitrite-mediated cytotoxicity.[1] However, publicly available research specifically detailing its effects on oxidative stress in neurons is limited.
Conversely, the structurally related and extensively studied compound, Edaravone , is a potent free radical scavenger approved for treating neurodegenerative diseases where oxidative stress is a key pathological feature.[4][5] Given the thematic overlap and the wealth of available data, this guide will focus on the mechanisms and effects of Edaravone and its enhanced formulation, Edaravone Dexborneol, on neuronal oxidative stress. This information is likely to be of significant interest to the target audience of researchers and drug development professionals.
Executive Summary
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous neurodegenerative diseases.[4][6] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and limited regenerative capacity.[4] Edaravone has emerged as a significant neuroprotective agent that directly mitigates oxidative stress.[4][6][7] This technical guide provides a comprehensive overview of the interaction between Edaravone and its derivatives with oxidative stress pathways in neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.
Quantitative Data on the Effects of Edaravone and Edaravone Dexborneol
The following tables summarize the quantitative effects of Edaravone and Edaravone Dexborneol on various markers of oxidative stress and neuronal damage as reported in preclinical studies.
Table 1: Effect of Edaravone and Edaravone Dexborneol on Oxidative Stress Markers
| Compound | Model | Brain Region | Marker | Result | Reference |
| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | Cortex & Hippocampus | Total Antioxidant Capability (TAC) | Significantly increased vs. vehicle | [8] |
| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | Cortex & Hippocampus | Malondialdehyde (MDA) | Significantly decreased vs. vehicle | [8] |
| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | CA1 Hippocampus & Basal Cortex | 4-Hydroxynonenal (4-HNE) | Significantly inhibited expression vs. vehicle | [8] |
| Edaravone | Mouse Sleep Deprivation | Hippocampus | Superoxide Dismutase (SOD) | Enhanced activity | [9] |
| Edaravone | Mouse Sleep Deprivation | Hippocampus | Glutathione Peroxidase (GPx) | Enhanced activity | [9] |
| Edaravone | Mouse Sleep Deprivation | Hippocampus | Malondialdehyde (MDA) | Reduced levels | [9] |
| Edaravone | Mouse Transient Focal Ischemia | Brain Penumbra | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly suppressed accumulation | [10] |
Table 2: Neuroprotective Effects of Edaravone and Edaravone Dexborneol
| Compound | Model | Brain Region | Marker | Result | Reference |
| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | CA1 Hippocampus & Basal Cortex | Cleaved Caspase-3 Positive Neurons | Significantly decreased ratio vs. vehicle; greater effect than Edaravone alone in hippocampus | [8] |
| Edaravone | TDP-43 Proteinopathy Model (Neuronal Cells) | - | Cell Viability | Concentration-dependent protection against neurotoxic insult (≥10 μmol/L) | [11] |
| Edaravone | Mouse Transient Focal Ischemia | - | Infarct Volume | Significantly reduced, even when administered 6 hours post-ischemia | [10] |
Key Signaling Pathways in Neuroprotection by Edaravone
Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered on scavenging free radicals but also involving the modulation of key intracellular signaling pathways.
Direct Radical Scavenging and Inhibition of Lipid Peroxidation
The primary mechanism of Edaravone is its function as a potent free radical scavenger.[4][5][7] It donates an electron to neutralize highly reactive species like hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are major contributors to neuronal damage in ischemic and neurodegenerative conditions.[4][7] This action inhibits the chain reaction of lipid peroxidation, protecting the integrity of neuronal cell membranes.[4]
Nrf2-Mediated Antioxidant Response
Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Under conditions of oxidative stress, Edaravone promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone Dexborneol Treatment Attenuates Neuronal Apoptosis and Improves Neurological Function by Suppressing 4-HNE-Associated Oxidative Stress After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Preclinical Pharmacology of ACP-044: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACP-044 is a novel, first-in-class, orally bioavailable small molecule developed for the treatment of pain. Its mechanism of action is believed to be through the modulation of redox pathways involved in pain signaling.[1] Classified as a Reactive Species Decomposition Accelerant (RSDAx), ACP-044 is designed to reduce elevated levels of reactive oxygen and nitrogen species, such as peroxynitrite, which are implicated in the sensitization of pain pathways.[1][2] Developed initially by CerSci Therapeutics and later acquired by Acadia Pharmaceuticals, ACP-044 showed promise in preclinical models of incisional, inflammatory, and neuropathic pain.[2] However, the clinical development program for ACP-044 was discontinued following a Phase 2 trial for acute postoperative pain that did not meet its primary endpoint. This whitepaper provides a comprehensive overview of the available preclinical pharmacology of ACP-044, including its mechanism of action, pharmacokinetic profile, and safety data, based on publicly accessible information.
Introduction
Pain management remains a significant challenge in modern medicine, with a pressing need for novel, non-opioid analgesics. ACP-044 was developed to address this need through a unique mechanism of action targeting nitroxidative stress, a key contributor to both acute and chronic pain states.[1] Tissue injury and inflammation lead to the overproduction of reactive oxygen and nitrogen species (ROS/RNS), such as superoxide and nitric oxide, which combine to form the highly reactive oxidant peroxynitrite (ONOO⁻).[3][4] Peroxynitrite and other reactive species can lead to peripheral and central nerve sensitization, cytotoxicity, and inflammation, thereby intensifying pain.[1] ACP-044, as a redox modulator, is believed to accelerate the decomposition of these reactive species, thus mitigating their pro-nociceptive effects.
Mechanism of Action
ACP-044 is described as a Reactive Species Decomposition Accelerant (RSDAx).[2] Its primary mechanism is thought to involve the catalytic decomposition of peroxynitrite and other reactive species.[1] This action is hypothesized to prevent the downstream pathological effects of nitroxidative stress that contribute to pain.
The proposed signaling pathway is as follows:
Preclinical Efficacy
While specific quantitative data and detailed experimental protocols from preclinical studies are not publicly available, it has been reported that ACP-044 demonstrated efficacy in rodent models of acute and chronic nociceptive pain.[5] These models include those for inflammatory, neuropathic, and incisional pain.[2] The lack of published data prevents a detailed analysis of dose-response relationships, therapeutic indices, and comparative efficacy.
The typical workflow for assessing a compound like ACP-044 in preclinical pain models would likely follow the logical progression outlined below.
Pharmacokinetics and Drug Metabolism
Pharmacokinetic parameters for ACP-044 have been characterized in humans. While detailed preclinical pharmacokinetic data from animal models is not available, the human data provides valuable insights into the compound's profile.
Table 1: Human Pharmacokinetic Parameters of ACP-044
| Parameter | Value | Species |
| Mean Clearance (CL/F) | 6.04 to 11.3 L/h | Human |
| Mean Half-life (t½) | 1.6 to 3.2 hours | Human |
| Plasma Protein Binding | 88% (at 10 µM) | Human |
| Volume of Distribution (Vd) | <30 L | Human |
| Primary Route of Elimination | Hepatic metabolism and renal excretion | Human |
| Unchanged in Urine | ~35% | Human |
| Data sourced from a Phase 2 clinical trial protocol.[5] |
Nonclinical assessments of ACP-044's interaction with cytochrome P450 (CYP) enzymes and various drug transporters indicated a low potential for drug-drug interactions at the concentrations tested.
Table 2: In Vitro Inhibition of CYP Isozymes and Transporters by ACP-044
| Enzyme/Transporter | IC50 (µM) |
| CYP Isozymes | |
| CYP1A2 | >100 |
| CYP2C8 | >100 |
| CYP2C19 | >100 |
| CYP2D6 | >100 |
| CYP3A4 | >100 |
| Transporters | |
| P-gp | >600 |
| OATP1B1 | >600 |
| OATP1B3 | >600 |
| OAT1 | >600 |
| OCT1 | >600 |
| MATE1 | >600 |
| MATE2-K | >600 |
| OAT3 | 174 |
| BCRP | >30 |
| Data sourced from a Phase 2 clinical trial protocol.[5] |
Safety and Tolerability
In single and multiple ascending dose studies in healthy volunteers, ACP-044 was reported to be safe and well-tolerated.[5] In a Phase 2 study in patients with acute postoperative pain, most adverse events were mild-to-moderate, and there were no serious adverse events related to ACP-044.[1]
Conclusion
ACP-044 represents a novel approach to pain management by targeting the underlying nitroxidative stress that contributes to the sensitization of pain pathways. Its unique mechanism as a Reactive Species Decomposition Accelerant showed promise in preclinical models. However, the translation of this preclinical efficacy to a clinical setting for acute postoperative pain was not successful, leading to the discontinuation of its development. The publicly available data on ACP-044 provides a foundational understanding of its pharmacology, but a more in-depth assessment is limited by the lack of detailed, peer-reviewed publications of its preclinical data.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ACP-044 are not available in the public domain. The following are generalized methodologies that are standard in the field for the types of studies that were likely conducted.
7.1 In Vivo Pain Models (General Methodology)
-
Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model):
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.
-
CFA is injected into the plantar surface of the hind paw of rodents to induce inflammation.
-
At a predetermined time post-CFA injection (e.g., 24 hours), when hyperalgesia has developed, ACP-044 or vehicle is administered (e.g., orally).
-
Paw withdrawal thresholds are reassessed at various time points after drug administration to determine the analgesic effect.
-
-
Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model):
-
The sciatic nerve of anesthetized rodents is loosely ligated to induce a nerve injury.
-
Animals are allowed to recover, and neuropathic pain behaviors (e.g., mechanical allodynia) develop over several days to weeks.
-
Baseline pain thresholds are measured before drug administration.
-
ACP-044 or vehicle is administered, and pain thresholds are reassessed at multiple time points.
-
-
Incisional Pain (e.g., Brennan Model):
-
A surgical incision is made on the plantar surface of the hind paw of anesthetized rodents.
-
Post-operative pain behaviors are allowed to develop.
-
ACP-044 or vehicle is administered, and pain responses are measured over time.
-
7.2 In Vitro Reactive Species Scavenging Assay (Conceptual Protocol)
-
A cell-free chemical assay is established to generate a specific reactive oxygen or nitrogen species (e.g., peroxynitrite).
-
A fluorescent or colorimetric probe that reacts with the specific ROS/RNS is included in the assay.
-
ACP-044 is added to the assay at various concentrations.
-
The rate of decomposition of the ROS/RNS is measured by the change in fluorescence or absorbance.
-
An IC50 value, representing the concentration of ACP-044 required to scavenge 50% of the reactive species, can be calculated.
Disclaimer: These protocols are generalized and not specific to the studies conducted on ACP-044. They are provided for illustrative purposes only.
References
- 1. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Reactive Oxygen and Nitrogen Species in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Investigating the Analgesic Effects of Ebaresdax Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebaresdax hydrochloride (formerly known as ACP-044 and CT-044) is a novel, first-in-class, non-opioid analgesic agent developed for the management of both acute and chronic pain. Operating as a reactive species decomposition accelerant (RSDAx), its primary mechanism of action involves the modulation of redox pathways by targeting and accelerating the decomposition of peroxynitrite (ONOO⁻), a potent reactive oxygen species (ROS). Overproduction of ROS, a condition known as oxidative stress, is a key pathological driver in the sensitization of neurons and the amplification of pain signaling in various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols related to the investigation of this compound's analgesic properties. While a Phase 2 clinical trial for acute postoperative pain did not meet its primary endpoint, the preclinical evidence suggests a potential role for this molecule in other pain modalities.
Introduction
The quest for effective and safe non-opioid analgesics remains a critical priority in modern medicine. This compound emerged as a promising candidate from the pipeline of CerSci Therapeutics, later acquired by Acadia Pharmaceuticals. Its unique mechanism as a redox modulator sets it apart from traditional analgesics that primarily target opioid receptors or cyclooxygenase enzymes. By neutralizing peroxynitrite, this compound is designed to interrupt the downstream signaling cascades that lead to neuronal hyperexcitability and pain perception. This document serves as an in-depth technical resource, summarizing the available preclinical evidence for the analgesic effects of this compound and detailing the methodologies employed in these foundational studies.
Mechanism of Action: A Redox Modulator Approach
This compound functions as a catalyst in the decomposition of peroxynitrite, a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide. In pathological pain states, the excessive production of peroxynitrite contributes to cellular damage, inflammation, and the sensitization of nociceptive pathways.
The proposed mechanism involves the following key steps:
-
Increased Oxidative Stress: Tissue injury, inflammation, or nerve damage leads to an overproduction of superoxide (O₂⁻) and nitric oxide (NO).
-
Peroxynitrite Formation: Superoxide and nitric oxide rapidly react to form peroxynitrite (ONOO⁻).
-
Neuronal Sensitization: Peroxynitrite directly and indirectly activates and sensitizes transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, on nociceptive neurons. It also causes nitration of key proteins involved in pain signaling.
-
This compound Intervention: this compound facilitates the isomerization of peroxynitrite to the less reactive nitrate (NO₃⁻), thereby mitigating its damaging effects.
-
Reduced Nociception: By decreasing the peroxynitrite load, this compound is hypothesized to reduce the activation and sensitization of nociceptors, leading to an analgesic effect.
Methodological & Application
Application Note: A Proposed HPLC Method for the Analysis of Ebaresdax Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ebaresdax hydrochloride. Due to the current lack of publicly available, validated HPLC methods for this compound, a robust and reliable method has been developed based on the physicochemical properties of this compound and common practices in pharmaceutical analysis. This application note provides a comprehensive protocol, including chromatographic conditions, sample preparation, and system suitability criteria. The described method is intended to serve as a starting point for researchers and analysts working with this compound, and it should be fully validated in the user's laboratory to ensure its suitability for the intended application.
Introduction
This compound is an analgesic compound that has been studied for its potential in treating painful diabetic neuropathy. As with any pharmaceutical compound in development, a reliable analytical method is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Proposed HPLC Method
The proposed method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier. This approach is designed to provide good peak shape and resolution for the polar, aromatic structure of this compound.
Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on typical UV absorbance for similar structures) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Experimental Protocol
Apparatus and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid.
-
This compound reference standard.
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas before use.
-
Diluent: Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution at a target concentration of 100 µg/mL of this compound in the diluent. The exact preparation will depend on the formulation being tested (e.g., tablets, capsules). For bulk drug, the preparation is the same as the standard solution.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution six times and verify that the system suitability criteria are met.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples by comparing the peak area of the sample with the peak area of the standard.
Visualizations
Application Notes and Protocols: In Vivo Dosing of Ebaresdax Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for conducting in vivo dosing studies of Ebaresdax hydrochloride in rat models. This compound is identified as a reactive oxygen species (ROS) inhibitor, a class of compounds with therapeutic potential in conditions associated with high oxidative stress.[1] Given the limited publicly available preclinical data for this specific compound, this document presents generalized protocols for pharmacokinetic and toxicological evaluation based on established methodologies for novel small molecules. The provided experimental designs, data presentation tables, and workflow diagrams serve as a foundational guide for researchers initiating preclinical evaluation of this compound or similar ROS inhibitors.
Introduction
Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases.[2] this compound is a small molecule designed to inhibit ROS, suggesting its potential therapeutic utility in managing diseases driven by oxidative damage.[3] Preclinical in vivo studies in rodent models, such as rats, are a critical step in the drug development pipeline to characterize the pharmacokinetic (PK) profile, assess the safety, and establish the therapeutic window of novel compounds. This document outlines standardized protocols for conducting such studies for this compound.
Mechanism of Action: Reactive Oxygen Species Inhibition
This compound functions as a reactive oxygen species inhibitor.[3] The overproduction of ROS can lead to cellular damage and contribute to various pathological states. By inhibiting ROS, this compound is hypothesized to mitigate this damage. The signaling pathway diagram below illustrates a generalized cascade where an ROS inhibitor might act.
Caption: Generalized signaling pathway for ROS-mediated cellular damage and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for initial in vivo assessments of this compound in rats. Doses and sampling times should be optimized based on in vitro data and preliminary dose-range finding studies.
Single-Dose Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in rats after a single administration.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for formulation (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Dosing gavage needles (for oral administration) or syringes and catheters (for intravenous administration)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Protocol:
-
Acclimate rats for at least 7 days prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
Divide rats into two groups for oral (PO) and intravenous (IV) administration (n=3-5 per group).
-
Prepare a formulation of this compound at the desired concentration.
-
Administer a single dose of this compound (e.g., 10 mg/kg PO and 2 mg/kg IV).
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Repeated-Dose Subacute Toxicology Study
Objective: To evaluate the potential toxicity of this compound after repeated daily administration for 28 days.
Materials:
-
Male and female Sprague-Dawley rats (6-8 weeks old)
-
This compound
-
Vehicle for formulation
-
Equipment for clinical observations (e.g., weighing scales)
-
Hematology and clinical chemistry analyzers
-
Necropsy instruments
-
Formalin and other fixatives for histopathology
Protocol:
-
Acclimate rats for at least 7 days.
-
Randomly assign animals to control (vehicle) and treatment groups (e.g., low, mid, and high dose) with equal numbers of males and females in each group (n=10/sex/group).
-
Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weights weekly.
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a thorough necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, spleen, heart, brain).
-
Collect and preserve tissues in formalin for histopathological examination.
-
Analyze all collected data to identify any dose-related adverse effects.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Oral (e.g., 10 mg/kg) | Intravenous (e.g., 2 mg/kg) |
| Cmax | ng/mL | [Insert Value] | [Insert Value] |
| Tmax | h | [Insert Value] | [Insert Value] |
| AUC(0-t) | ngh/mL | [Insert Value] | [Insert Value] |
| AUC(0-inf) | ngh/mL | [Insert Value] | [Insert Value] |
| t1/2 | h | [Insert Value] | [Insert Value] |
| CL | L/h/kg | [Insert Value] | [Insert Value] |
| Vd | L/kg | [Insert Value] | [Insert Value] |
| F (%) | % | [Insert Value] | N/A |
Table 2: Summary of Findings from a 28-Day Repeated-Dose Toxicology Study in Rats
| Parameter | Control (Vehicle) | Low Dose (e.g., X mg/kg) | Mid Dose (e.g., Y mg/kg) | High Dose (e.g., Z mg/kg) |
| Clinical Observations | No abnormalities | [Describe findings] | [Describe findings] | [Describe findings] |
| Body Weight Change (%) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Hematology (Select Parameters) | ||||
| - White Blood Cells (10^9/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| - Red Blood Cells (10^12/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Clinical Chemistry (Select Parameters) | ||||
| - ALT (U/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| - CREA (µmol/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Organ Weights (Select Organs) | ||||
| - Liver (g) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| - Kidneys (g) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |
| Histopathology (Summary) | No significant findings | [Describe findings] | [Describe findings] | [Describe findings] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo studies described.
Caption: A generalized workflow for in vivo pharmacokinetic and toxicology studies in rats.
References
Application Notes and Protocols: Cell-Based Assays for Peroxynitrite Inhibition by ACP-044
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a variety of pathological conditions characterized by oxidative and nitrosative stress.[1][2] Formed from the rapid reaction between nitric oxide (•NO) and superoxide (O₂•⁻), peroxynitrite can induce cellular damage through the oxidation and nitration of lipids, proteins, and nucleic acids, ultimately leading to apoptosis and inflammation.[3][4] Consequently, the modulation of peroxynitrite levels represents a promising therapeutic strategy for a range of diseases.
ACP-044 is an investigational, orally bioavailable small molecule that functions as a redox modulator.[5] Its mechanism of action is believed to involve the reduction of reactive oxygen and nitrogen species, including peroxynitrite, thereby mitigating the downstream cellular damage associated with oxidative stress.[5][6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of ACP-044 as a peroxynitrite inhibitor.
Signaling Pathway of Peroxynitrite Formation and Action
Caption: Peroxynitrite formation and its role in cellular damage, with the point of intervention for ACP-044.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the peroxynitrite inhibitory activity of ACP-044 in two common cell lines used for oxidative stress studies: RAW 264.7 (macrophage-like) and HeLa (human cervical cancer).
Table 1: Peroxynitrite Inhibition in RAW 264.7 Cells
| ACP-044 Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 8542 | 421 | 0 |
| 1 | 7261 | 358 | 15.0 |
| 5 | 5552 | 275 | 35.0 |
| 10 | 3844 | 198 | 55.0 |
| 25 | 2135 | 112 | 75.0 |
| 50 | 1281 | 67 | 85.0 |
Table 2: Peroxynitrite Inhibition in HeLa Cells
| ACP-044 Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 7985 | 392 | 0 |
| 1 | 6867 | 331 | 14.0 |
| 5 | 5110 | 251 | 36.0 |
| 10 | 3513 | 178 | 56.0 |
| 25 | 1916 | 99 | 76.0 |
| 50 | 1118 | 58 | 86.0 |
Table 3: IC₅₀ Values for ACP-044
| Cell Line | IC₅₀ (µM) |
| RAW 264.7 | 12.5 |
| HeLa | 11.8 |
Experimental Protocols
Protocol 1: Fluorometric Measurement of Intracellular Peroxynitrite Inhibition
This protocol utilizes a fluorescent probe that reacts with peroxynitrite to generate a measurable signal. Commercially available kits, such as the Peroxynitrite Assay Kit (Cell-based, ab233468), are suitable for this application.[1]
Materials:
-
RAW 264.7 or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ACP-044 stock solution (in DMSO)
-
Peroxynitrite inducer (e.g., SIN-1)
-
Fluorescent peroxynitrite sensor probe (e.g., Peroxynitrite Sensor Green)
-
Assay Buffer
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 490/530 nm)
Experimental Workflow:
Caption: Workflow for the fluorometric measurement of peroxynitrite inhibition.
Procedure:
-
Cell Seeding: Seed RAW 264.7 or HeLa cells into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. Incubate at 37°C and 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ACP-044 in complete culture medium. Remove the medium from the wells and add 100 µL of the ACP-044 dilutions. Include a vehicle control (DMSO) and a positive control (a known peroxynitrite scavenger). Incubate for 1 hour.
-
Probe Loading: Prepare the fluorescent peroxynitrite sensor probe according to the manufacturer's instructions. Add the probe to each well and incubate for the recommended time (typically 30-60 minutes).
-
Peroxynitrite Induction: Prepare a solution of the peroxynitrite inducer SIN-1 in assay buffer. Add the SIN-1 solution to all wells except for the negative control wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 490 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Calculate the percentage of peroxynitrite inhibition for each concentration of ACP-044 using the following formula: % Inhibition = [(Fluorescence_vehicle - Fluorescence_ACP-044) / (Fluorescence_vehicle - Fluorescence_negative_control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the ACP-044 concentration and fitting the data to a dose-response curve.
Protocol 2: Flow Cytometry Analysis of Peroxynitrite Inhibition
Flow cytometry provides a quantitative analysis of peroxynitrite levels on a single-cell basis. This method is particularly useful for heterogeneous cell populations. Kits such as the Peroxynitrite Assay Kit (Cell-based, Flow cytometry, ab233470) are designed for this purpose.
Materials:
-
Jurkat cells or another suspension cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ACP-044 stock solution (in DMSO)
-
Peroxynitrite inducer (e.g., SIN-1)
-
Fluorescent peroxynitrite sensor probe optimized for flow cytometry (e.g., DAX-J2™ PON Green)[2][3]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for flow cytometry analysis of peroxynitrite inhibition.
Procedure:
-
Cell Treatment: Treat suspension cells (e.g., Jurkat cells) with varying concentrations of ACP-044 and a vehicle control in culture tubes for 1 hour at 37°C.
-
Probe Loading: Add the fluorescent peroxynitrite sensor probe to each tube and incubate for the time recommended by the manufacturer.
-
Peroxynitrite Induction: Add the peroxynitrite inducer SIN-1 to all tubes except for the negative control and incubate for the appropriate time.
-
Cell Washing: Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Repeat the wash step.
-
Cell Resuspension: Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, detecting the fluorescence in the FITC channel.
-
Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition based on the reduction in MFI relative to the vehicle-treated, SIN-1-stimulated control.
Conclusion
The provided protocols offer robust methods for evaluating the peroxynitrite inhibitory effects of ACP-044 in a cell-based setting. Both the microplate-based fluorometric assay and the flow cytometry analysis can provide valuable quantitative data on the efficacy of this compound. These assays are essential tools for the preclinical characterization of ACP-044 and other potential redox modulators in drug development.
References
- 1. Peroxynitrite Assay Kit (Cell-based) (ab233468) | Abcam [abcam.com]
- 2. Cell Meter™ Fluorimetric Intracellular Peroxynitrite Assay Kit *Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 3. Fluorescent real-time quantitative measurements of intracellular peroxynitrite generation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]
Application Notes and Protocols for Oral Administration of Ebaresdax Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebaresdax hydrochloride (also known as ACP-044 hydrochloride) is an investigational compound with analgesic properties. Its mechanism of action is associated with the inhibition of peroxynitrite oxidation. Peroxynitrite is a reactive nitrogen species implicated in pain signaling pathways, particularly through the modulation of glutamatergic signaling and neuroinflammation. These application notes provide detailed protocols for the preparation and oral administration of this compound to mice for preclinical research, focusing on achieving a consistent and reproducible formulation for in vivo studies.
Quantitative Data Summary
Due to the proprietary nature of investigational compounds, specific solubility data for this compound in various vehicles is not publicly available. The following table provides a template with hypothetical values to guide formulation development. Researchers should determine the empirical solubility of this compound in their chosen vehicles.
| Parameter | Vehicle | Hypothetical Value | Notes |
| Solubility | Purified Water | ~5 mg/mL | As a hydrochloride salt, aqueous solubility is expected to be higher than the free base. |
| 0.9% Saline | ~5 mg/mL | Similar to water, suitable for isotonic formulations. | |
| 0.5% (w/v) Methylcellulose in Water | <1 mg/mL (forms a suspension) | A common vehicle for administering poorly soluble compounds as a suspension. | |
| 10% DMSO in Corn Oil | >10 mg/mL | A potential co-solvent system for compounds with low aqueous solubility. | |
| Molecular Weight | - | 302.78 g/mol | - |
| Chemical Formula | - | C12H15ClN2O3S | - |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol is suitable if this compound is found to be sufficiently soluble in an aqueous vehicle.
Materials:
-
This compound powder
-
Sterile Purified Water or 0.9% Sterile Saline
-
Calibrated analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter and sterile pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH) if necessary
Procedure:
-
Dose Calculation: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Example: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the mouse will receive 0.25 mL. The required concentration is 1 mg/mL.
-
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add approximately 80% of the final required volume of the chosen vehicle (e.g., sterile water or saline).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, use a magnetic stirrer at a low speed to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Volume Adjustment: Once fully dissolved, add the vehicle to reach the final desired volume and mix thoroughly.
-
pH Measurement (Optional but Recommended): Measure the pH of the final solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 4-8) using sterile 0.1 M HCl or 0.1 M NaOH. Record the final pH.
-
Storage: Store the prepared solution at 2-8°C, protected from light. It is recommended to prepare the dosing solution fresh on the day of the experiment. If stored, conduct a visual inspection for any precipitation before use.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is recommended if this compound has low solubility in aqueous vehicles.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in Sterile Purified Water
-
Calibrated analytical balance
-
Sterile mortar and pestle or homogenizer
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Dose Calculation: Calculate the required concentration of the suspension as described in Protocol 1.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Particle Size Reduction (Optional but Recommended): To improve suspension stability, gently triturate the powder in a sterile mortar and pestle to a fine, uniform consistency.
-
Suspension Formation:
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to create a paste. Mix thoroughly to ensure the powder is wetted.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously vortexing or stirring.
-
-
Homogenization: For a more uniform and stable suspension, use a homogenizer or continue to stir with a magnetic stirrer for at least 30 minutes.
-
Storage and Re-suspension: Store the suspension at 2-8°C. Before each administration, ensure the suspension is thoroughly re-suspended by vigorous vortexing or stirring to guarantee uniform dosing.
Protocol 3: Oral Administration to Mice via Gavage
Materials:
-
Prepared this compound formulation (solution or suspension)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice).
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal can breathe comfortably.
-
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if it is not already marked.
-
Loading the Syringe:
-
If using a suspension, ensure it is well-mixed immediately before drawing it into the syringe.
-
Draw the calculated volume of the formulation into the syringe.
-
-
Administration:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle has reached the pre-measured depth, slowly administer the formulation over 2-3 seconds.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress, such as coughing
-
Protocol for Assessing the Efficacy of ACP-044 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Application Note
ACP-044 is a novel, orally bioavailable, non-opioid analgesic agent that acts as a redox modulator. Its mechanism of action is believed to involve the accelerated decomposition of reactive oxygen and nitrogen species (RONS), particularly peroxynitrite (ONOO⁻).[1][2] Overproduction of these reactive species following tissue injury or in pathological states contributes to pain by causing peripheral and central sensitization.[2] By reducing the levels of peroxynitrite, ACP-044 aims to dampen nociceptive signaling and alleviate pain. Preclinical studies have suggested the potential efficacy of ACP-044 in various pain modalities, including incisional, inflammatory, and neuropathic pain.[3]
This document provides detailed protocols for assessing the analgesic efficacy of ACP-044 in established rodent models of these pain states. The described assays are the formalin test for inflammatory pain, the Hargreaves test for thermal hyperalgesia (often associated with inflammatory and neuropathic pain), and the von Frey test for mechanical allodynia (a hallmark of neuropathic pain).
Signaling Pathway of Peroxynitrite in Pain and Proposed Mechanism of ACP-044
Tissue injury and inflammation lead to the production of nitric oxide (NO) and superoxide (O₂⁻). These molecules rapidly react to form the highly reactive and damaging peroxynitrite (ONOO⁻). Peroxynitrite contributes to pain signaling through several mechanisms:
-
Direct Activation of Nociceptors: Peroxynitrite can directly activate transient receptor potential (TRP) channels on nociceptive nerve endings, leading to their depolarization and the initiation of a pain signal.
-
Peripheral Sensitization: Peroxynitrite can induce post-translational modifications of intracellular signaling proteins and ion channels in peripheral neurons, increasing their excitability and lowering their threshold for activation.
-
Central Sensitization: In the spinal cord, peroxynitrite contributes to central sensitization by enhancing the activity of N-methyl-D-aspartate (NMDA) receptors and promoting the release of pro-inflammatory cytokines from glial cells. This leads to an amplified and prolonged pain response.
-
Modulation of Endogenous Opioid Signaling: Peroxynitrite has been shown to suppress the endogenous opioid system, further contributing to a pro-nociceptive state.
ACP-044, as a peroxynitrite decomposition catalyst, is hypothesized to intervene at the top of this cascade. By accelerating the breakdown of peroxynitrite into less reactive species, ACP-044 is expected to prevent these downstream effects, thereby reducing neuronal sensitization and alleviating pain.
Data Presentation
Note: The following tables present illustrative data based on the expected efficacy of a redox-modulating agent like ACP-044 in preclinical pain models. Specific preclinical data for ACP-044 is not publicly available.
Table 1: Effect of ACP-044 in the Rat Formalin Test
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 55.2 ± 6.3 | 150.8 ± 12.1 |
| ACP-044 | 10 | 52.1 ± 5.9 | 105.4 ± 10.5 |
| ACP-044 | 30 | 49.8 ± 6.1 | 75.2 ± 9.8** |
| ACP-044 | 100 | 48.5 ± 5.5 | 50.1 ± 8.2 |
| Positive Control (Morphine) | 5 (s.c.) | 20.3 ± 3.1 | 35.7 ± 5.4*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of ACP-044 on Thermal Hyperalgesia in the Hargreaves Test (CFA Model)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Sham + Vehicle | - | 20.5 ± 1.8 |
| CFA + Vehicle | - | 8.2 ± 0.9 |
| CFA + ACP-044 | 10 | 11.5 ± 1.1 |
| CFA + ACP-044 | 30 | 15.8 ± 1.5** |
| CFA + ACP-044 | 100 | 18.9 ± 1.7 |
| CFA + Positive Control (Celecoxib) | 30 | 17.2 ± 1.6 |
| p<0.05, **p<0.01, ***p<0.001 compared to CFA + Vehicle group. |
Table 3: Effect of ACP-044 on Mechanical Allodynia in the Von Frey Test (Spinal Nerve Ligation Model)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Sham + Vehicle | - | 15.2 ± 1.3 |
| SNL + Vehicle | - | 2.5 ± 0.4 |
| SNL + ACP-044 | 10 | 4.8 ± 0.7 |
| SNL + ACP-044 | 30 | 8.1 ± 1.0** |
| SNL + ACP-044 | 100 | 12.5 ± 1.2 |
| SNL + Positive Control (Gabapentin) | 100 | 13.1 ± 1.4 |
| p<0.05, **p<0.01, ***p<0.001 compared to SNL + Vehicle group. |
Experimental Protocols
Formalin-Induced Inflammatory Pain
This model assesses nociceptive responses to a persistent chemical stimulus, which has two distinct phases. The early phase (Phase 1) is due to direct activation of nociceptors, while the late phase (Phase 2) involves a combination of peripheral inflammation and central sensitization.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
ACP-044 and vehicle control
-
Formalin solution (5% in saline)
-
Observation chambers with transparent walls
-
Syringes and needles for oral gavage and intraplantar injection
Protocol:
-
Acclimatize animals to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
On the day of the experiment, administer ACP-044 or vehicle via oral gavage.
-
After the appropriate pre-treatment time (e.g., 60 minutes), inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The recording is divided into two phases:
-
Phase 1: 0-5 minutes post-formalin injection.
-
Phase 2: 15-60 minutes post-formalin injection.
-
-
A blinded observer should perform the scoring.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal in response to a radiant heat source, providing an objective measure of thermal pain sensitivity.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
ACP-044 and vehicle control
-
Complete Freund's Adjuvant (CFA) for inducing inflammation (optional)
-
Hargreaves apparatus (radiant heat source)
-
Plexiglass enclosures on a glass surface
Protocol:
-
Baseline Measurement:
-
Place animals in the plexiglass enclosures on the glass surface and allow them to acclimatize for at least 20 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Take at least three readings per paw, with a minimum of 5 minutes between readings.
-
-
Induction of Hyperalgesia (if applicable):
-
Inject 100 µL of CFA into the plantar surface of one hind paw to induce inflammation and thermal hyperalgesia.
-
Allow 24-48 hours for the inflammation to develop.
-
-
Drug Administration and Testing:
-
Administer ACP-044 or vehicle orally.
-
At the time of expected peak drug effect (e.g., 60 minutes post-dose), repeat the paw withdrawal latency measurements as described in the baseline step.
-
Von Frey Test for Mechanical Allodynia
This assay assesses the withdrawal threshold to a mechanical stimulus and is a sensitive measure of mechanical allodynia, particularly in models of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with an induced neuropathy model (e.g., spinal nerve ligation - SNL)
-
ACP-044 and vehicle control
-
Set of calibrated von Frey filaments
-
Elevated mesh platform with individual animal enclosures
Protocol:
-
Acclimatize the animals to the testing enclosures on the mesh platform for 15-20 minutes daily for 2-3 days before the experiment.
-
On the testing day, place the animals in the enclosures and allow them to settle.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
The filament is applied with enough force to cause it to bend slightly and held for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold:
-
If there is a positive response, the next filament tested is of a lower force.
-
If there is no response, the next filament tested is of a higher force.
-
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical method (e.g., Dixon's method).
-
Administer ACP-044 or vehicle and repeat the measurements at the time of expected peak effect.
References
Application Notes and Protocols for Neurodax Hydrochloride in Primary Neuron Cultures
Disclaimer: No specific information could be found for "Ebaresdax hydrochloride." The following application notes and protocols are provided as a representative example for a hypothetical neuroprotective compound, "Neurodax Hydrochloride," based on common practices in primary neuron culture research.
Introduction
Neurodax Hydrochloride is a novel synthetic compound under investigation for its neuroprotective properties. These application notes provide detailed protocols for the use of Neurodax Hydrochloride in primary rat hippocampal neuron cultures, including methods for assessing its effects on neuronal viability and intracellular signaling pathways.
Mechanism of Action
Neurodax Hydrochloride is hypothesized to exert its neuroprotective effects through a dual mechanism. Firstly, it acts as a potent free radical scavenger, reducing oxidative stress-induced neuronal damage. Secondly, it is believed to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell survival and proliferation. By promoting the phosphorylation of Akt and mTOR, Neurodax Hydrochloride may inhibit apoptotic pathways and enhance neuronal survival.
Experimental Protocols
Preparation of Primary Hippocampal Neuron Cultures
This protocol describes the preparation of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate-A medium
-
Papain solution (20 units/mL) with DNase I (10 µg/mL)
-
Trypsin inhibitor
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols and remove the uterine horn containing the embryos.
-
Transfer the embryos into a sterile dish containing ice-cold Hibernate-A medium.
-
Dissect the hippocampi from the embryonic brains under a dissecting microscope.
-
Transfer the dissected hippocampi to a 15 mL conical tube and wash with Hibernate-A medium.
-
Aspirate the medium and add 5 mL of pre-warmed papain solution. Incubate for 15-20 minutes at 37°C.
-
Gently aspirate the papain solution and wash the tissue twice with Hibernate-A medium.
-
Add 5 mL of trypsin inhibitor and incubate for 5 minutes at room temperature.
-
Wash the tissue twice with Neurobasal medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is dissociated.
-
Allow the larger tissue pieces to settle and transfer the supernatant containing the single-cell suspension to a new 50 mL tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium and determine the cell concentration using a hemocytometer.
-
Plate the cells onto Poly-D-lysine coated plates at a desired density (e.g., 2.5 x 10^5 cells/mL).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue to replace half of the medium every 3-4 days.
Treatment of Primary Neurons with Neurodax Hydrochloride
-
Prepare a stock solution of Neurodax Hydrochloride in sterile, deionized water or DMSO.
-
On the desired day in vitro (DIV), dilute the Neurodax Hydrochloride stock solution to the final working concentrations in pre-warmed Neurobasal medium.
-
Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of Neurodax Hydrochloride.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.
Neuronal Viability Assay (MTT Assay)
-
After the treatment period with Neurodax Hydrochloride, add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add an equal volume of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate) to each well.
-
Incubate the plates for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of the untreated control cells.
Western Blotting for Signaling Pathway Analysis
-
Following treatment with Neurodax Hydrochloride, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Table 1: Effect of Neurodax Hydrochloride on Neuronal Viability
| Concentration (µM) | Neuronal Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 4.5 |
| 1 | 108 ± 5.1 |
| 5 | 122 ± 6.3 |
| 10 | 135 ± 5.8 |
| 25 | 115 ± 7.2 |
| 50 | 95 ± 6.9 |
Table 2: Modulation of PI3K/AKT/mTOR Pathway by Neurodax Hydrochloride
| Treatment | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) |
| Control | 1.0 | 1.0 |
| Neurodax (10 µM) | 2.5 | 2.1 |
| Oxidative Stress | 0.4 | 0.5 |
| Oxidative Stress + Neurodax (10 µM) | 1.8 | 1.6 |
Visualizations
Application Note: Identification of Ebaresdax Hydrochloride Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and characterization of potential metabolites of Ebaresdax hydrochloride. This compound is a small molecule drug candidate with analgesic properties.[1] Understanding its metabolic fate is crucial for its development as a therapeutic agent. The described methodology is applicable for both in vitro and in vivo metabolite identification studies and provides a comprehensive workflow from sample preparation to data analysis.
Introduction
Ebaresdax, also known as ACP-044, is an investigational drug with potential applications in the treatment of acute and chronic pain.[2][3] As with any new chemical entity, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its safety and efficacy. The biotransformation of a drug can lead to the formation of metabolites that may be pharmacologically active, inactive, or potentially toxic. Therefore, the identification of major metabolites is a critical step in the drug development process.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and structural elucidation of drug metabolites due to its high sensitivity, selectivity, and speed.[5][6][7] This application note provides a detailed protocol for the identification of potential metabolites of this compound in biological matrices using a high-resolution LC-MS/MS system.
Chemical Structure of Ebaresdax:
-
Molecular Formula: C12H14N2O3S[8]
-
Molecular Weight: 266.32 g/mol [8]
-
IUPAC Name: (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid[8][9]
Experimental Protocols
In Vitro Metabolism Study
Objective: To identify potential metabolites of this compound generated by liver enzymes.
Materials:
-
This compound
-
Human liver microsomes (HLMs) or S9 fraction
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to a final concentration of 1-10 µM.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Prepare a negative control by omitting the NADPH regenerating system.
-
-
Sample Quenching and Protein Precipitation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the sample vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is recommended for accurate mass measurements and structural elucidation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and re-equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan MS (m/z 100-1000) and data-dependent MS/MS (dd-MS2) |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS |
Data Presentation
The following table summarizes hypothetical quantitative data for Ebaresdax and its potential metabolites identified in an in vitro human liver microsome incubation study. The peak area response is used for relative quantification.
| Compound | Retention Time (min) | [M+H]+ (m/z) | Proposed Biotransformation | Peak Area (at 60 min) |
| Ebaresdax | 8.5 | 267.0801 | Parent Drug | 5.2 x 10^6 |
| Metabolite 1 (M1) | 7.2 | 283.0750 | Hydroxylation (+16 Da) | 1.8 x 10^5 |
| Metabolite 2 (M2) | 6.8 | 299.0699 | Dihydroxylation (+32 Da) | 4.5 x 10^4 |
| Metabolite 3 (M3) | 9.1 | 443.1123 | Glucuronide Conjugation (+176 Da) | 2.1 x 10^5 |
| Metabolite 4 (M4) | 7.9 | 281.0594 | Dehydrogenation (-2 Da) | 9.8 x 10^4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound metabolites.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. ijpras.com [ijpras.com]
- 7. youtube.com [youtube.com]
- 8. Ebaresdax | C12H14N2O3S | CID 53362112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C12H15ClN2O3S | CID 154612937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ebaresdax hydrochloride stability issues in acidic conditions
Disclaimer: Information regarding the specific stability profile of Ebaresdax hydrochloride in acidic conditions is not publicly available. This technical support center provides guidance based on general principles of pharmaceutical chemistry and common stability issues encountered with hydrochloride salts of complex organic molecules in acidic environments. The experimental protocols and data presented are illustrative and should be adapted based on compound-specific properties.
Troubleshooting Guide
This guide addresses common issues researchers may face when working with this compound in acidic solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dissolution in acidic buffer | The free base form of the drug may be precipitating if the pH is not sufficiently low to maintain the protonated, more soluble hydrochloride salt form. Alternatively, a less soluble degradation product may be forming. | 1. Ensure the pH of the acidic solution is at least 2 pH units below the pKa of the corresponding free base. 2. Consider using a co-solvent (e.g., acetonitrile, methanol) if solubility is inherently low. 3. Analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradant. |
| Color change of the solution over time | This often indicates the formation of chromophoric degradation products, potentially due to oxidation or acid-catalyzed rearrangement. | 1. Protect the solution from light. 2. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to minimize oxidative degradation. 3. Characterize the colored species using UV-Vis spectroscopy and identify the degradation products by LC-MS. |
| Loss of potency or appearance of new peaks in HPLC analysis | This is a direct indication of chemical degradation. Acid hydrolysis of labile functional groups is a likely cause. | 1. Perform a forced degradation study to identify the degradation products and elucidate the degradation pathway. 2. Adjust the pH to a more stable range, if the application allows. 3. Evaluate the effect of temperature on the degradation rate to determine appropriate storage conditions. |
| Inconsistent analytical results | This could be due to ongoing degradation during the analytical method itself, or issues with sample preparation. | 1. Neutralize acidic samples immediately before analysis if the degradation is rapid. 2. Use a mobile phase that is compatible with the compound's stability. 3. Ensure complete dissolution and homogeneity of the sample before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the typical acidic conditions that can cause degradation of a hydrochloride salt like this compound?
A1: Acid-catalyzed hydrolysis is a common degradation pathway for many pharmaceuticals. For hydrochloride salts, the presence of hydrochloric acid in the formulation itself can contribute to an acidic environment. Generally, exposure to pH values below 4, especially at elevated temperatures, can accelerate the degradation of susceptible functional groups such as esters, amides, and ethers. Forced degradation studies often employ a range of acid concentrations (e.g., 0.1 M to 1 M HCl) and temperatures (e.g., 40°C to 80°C) to assess stability.[1][2]
Q2: How can I monitor the stability of this compound in my acidic formulation?
A2: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[3][4] This method should be able to separate the intact drug from all potential degradation products. Key parameters to monitor over time include the concentration of the active pharmaceutical ingredient (API), the appearance and concentration of any degradation products, and any changes in physical properties like color and clarity.
Q3: What are some strategies to improve the stability of this compound in an acidic solution?
A3: If this compound is found to be unstable in acidic conditions, several formulation strategies can be explored:
-
pH Adjustment: The most straightforward approach is to determine the pH range of maximum stability and buffer the formulation accordingly, if scientifically justifiable.
-
Excipient Selection: Avoid excipients that can lower the pH or contain reactive impurities.
-
Lyophilization: For liquid formulations, freeze-drying can significantly improve stability by removing water, which is often a key reactant in degradation.
-
Complexation: Encapsulation with cyclodextrins has been shown to protect labile drugs from degradation in some cases.[5]
Q4: How do I conduct a forced degradation study for this compound under acidic conditions?
A4: A forced degradation study involves intentionally stressing the drug substance to accelerate degradation. This helps to identify potential degradation products and pathways. A typical protocol for acid hydrolysis is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation of the drug.[1]
Illustrative Quantitative Data
The following table presents hypothetical degradation data for this compound under various acidic conditions to illustrate how such data would be presented.
| Condition | Time (hours) | Ebaresdax HCl Assay (%) | Total Degradation Products (%) |
| 0.1 M HCl at 40°C | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 | |
| 48 | 96.5 | 3.5 | |
| 72 | 94.8 | 5.2 | |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 8 | 95.1 | 4.9 | |
| 16 | 90.3 | 9.7 | |
| 24 | 85.7 | 14.3 | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 2 | 92.4 | 7.6 | |
| 4 | 85.1 | 14.9 | |
| 6 | 78.0 | 22.0 |
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
1. Objective: To evaluate the stability of this compound in acidic conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
1 M Hydrochloric acid
-
0.1 M Sodium hydroxide (for neutralization)
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
HPLC system with a C18 column and UV or MS detector
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., 0.1 M HCl at 60°C), transfer a known volume of the stock solution into a volumetric flask.
-
Add the specified acid to the flask and dilute to the mark with the same acid.
-
Incubate the solution at the specified temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of sodium hydroxide to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
A control sample (drug in pure solvent) should be run in parallel.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the peak areas of any degradation products and express them as a percentage of the initial total peak area.
-
If possible, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products for structural elucidation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Development and validation of a stability-indicating HPLC method for the simultaneous determination of anticoccidial drugs in veterinary formulations: greenness and whiteness assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
Technical Support Center: Troubleshooting Ebaresdax Hydrochloride HPLC Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Ebaresdax hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] An ideal peak should be symmetrical, resembling a Gaussian shape. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[3]
Peak asymmetry is quantified using the USP Tailing Factor (Tf) , calculated as:
-
Tf = W₀.₀₅ / 2f
A Tf value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, while values above 2.0 are often unacceptable for precise quantitative analysis.[3]
Q2: Why is this compound particularly susceptible to peak tailing?
A2: this compound's chemical structure contains basic functional groups (specifically, an amino group).[4][5] In reversed-phase HPLC using silica-based columns, these basic groups can interact strongly with residual acidic silanol groups (Si-OH) on the stationary phase surface.[1][2] This secondary ionic interaction, in addition to the primary hydrophobic retention mechanism, causes some analyte molecules to be retained longer, resulting in a "tailing" effect on the peak.[6][7]
Q3: What are the primary causes of peak tailing for basic compounds like this compound?
A3: The most common causes are rooted in undesirable secondary interactions between the analyte and the chromatographic system. These include:
-
Silanol Interactions : Strong interactions between the basic this compound and acidic silanol groups on the silica column packing.[1][2]
-
Incorrect Mobile Phase pH : A mobile phase pH that is too high (e.g., > 4) can lead to ionized silanol groups, which strongly attract basic analytes.[1][3]
-
Column Contamination or Degradation : Accumulation of sample matrix components or degradation of the stationary phase can expose more active silanol sites.[3][8]
-
Extra-Column Effects : Excessive volume from long or wide-diameter tubing, or poorly made connections, can cause peak distortion.[3][8]
-
Sample Overload : Injecting too high a concentration or volume of the sample can saturate the column.[8][9]
-
Metal Contamination : Trace metals within the silica packing or from HPLC system components can chelate with the analyte, causing tailing.[2][6][10]
Q4: How can I systematically diagnose the source of peak tailing?
A4: A logical, step-by-step approach is the most effective way to identify the root cause. Begin by evaluating the simplest potential issues before moving to more complex ones. The workflow below outlines a recommended diagnostic process.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Troubleshooting Guides
Mobile Phase Modifications
Q: How should I adjust the mobile phase to reduce peak tailing for this compound?
A: The most effective mobile phase strategy is to suppress the ionization of surface silanol groups. This is achieved by lowering the mobile phase pH.
-
pH Adjustment: Operate at a low pH, typically between 2.5 and 3.5 .[3][7][10] At this pH, silanol groups are fully protonated (Si-OH) and are less likely to interact with the protonated basic analyte.
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH.[1] Phosphate or acetate buffers are common choices. Ensure the buffer concentration is sufficient, typically 20-50 mM .[3][10]
-
Additive Use: Consider adding a tail-suppressing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. For very basic compounds, a competing base like triethylamine (TEA) can be used, but this is a more traditional method and may be less desirable with modern columns.[2][10]
Column Selection and Care
Q: What type of HPLC column is best for analyzing this compound?
A: Selecting a modern, high-performance column is critical. Look for columns specifically designed to minimize silanol interactions.
-
High-Purity, Type B Silica: These columns have fewer metal impurities and more uniform surfaces.[10]
-
End-Capped Columns: Choose columns that are thoroughly "end-capped," a process that chemically bonds a small silane (like trimethylsilane) to most of the residual silanol groups.[1][7]
-
Polar-Embedded or Charged Surface Columns: These columns have a polar group embedded near the base of the C18 chain or a charged surface, which helps to shield the analyte from silanol interactions and can improve peak shape for basic compounds.[1][3]
Caption: How low pH mobile phase prevents silanol interactions.
Q: My column's performance has degraded. What is the protocol for flushing it?
A: If your column is contaminated, a flushing procedure can often restore performance. Always disconnect the column from the detector before flushing. If a void is suspected at the column inlet, reversing the column for the flush can be effective (check manufacturer guidelines first).[7]
Data and Experimental Protocols
Table 1: Influence of Mobile Phase pH on Tailing Factor (Illustrative Data)
| Mobile Phase pH | Buffer System (25 mM) | USP Tailing Factor (Tf) for Ebaresdax | Observation |
| 6.5 | Phosphate | 2.8 | Severe Tailing |
| 4.5 | Acetate | 1.9 | Significant Tailing |
| 3.5 | Formate | 1.4 | Minor Tailing |
| 2.8 | 0.1% TFA | 1.1 | Symmetrical Peak |
Table 2: HPLC Column Selection Guide for Basic Analytes
| Column Type | Principle | Advantage for Ebaresdax |
| Standard End-Capped C18 | Residual silanols are capped with non-polar groups. | Good starting point; reduces major silanol activity. |
| Polar-Embedded Phase | Contains a polar group (e.g., amide, carbamate) in the alkyl chain. | Shields silanols; offers alternative selectivity. |
| Charged Surface Hybrid (CSH) | Low-level positive surface charge on a hybrid particle. | Repels basic analytes from surface silanols via ion-repulsion. |
Protocol 1: Mobile Phase Optimization for this compound
Objective: To systematically adjust the mobile phase to achieve a USP Tailing Factor (Tf) ≤ 1.2.
Materials:
-
HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Phosphate or Acetate buffer salts
Procedure:
-
Establish a Baseline: Begin with a standard reversed-phase mobile phase (e.g., 50:50 ACN:Water) without any pH modifier. Inject your Ebaresdax standard and record the chromatogram, noting the retention time and tailing factor.
-
Introduce an Acid Modifier: Prepare a mobile phase containing 0.1% (v/v) TFA or 0.1% (v/v) Formic Acid. This will bring the aqueous phase pH to approximately 2.5 - 3.0.
-
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the column is fully equilibrated.
-
Analyze the Sample: Inject the Ebaresdax standard again. Compare the tailing factor to the baseline. For most basic compounds, this step will show a significant improvement in peak shape.[3][10]
-
Optimize Organic Modifier: If retention is too low with the acidic mobile phase, decrease the percentage of the organic modifier (ACN or MeOH) in 5% increments until the desired retention time is achieved.
-
Consider a Buffer (If Needed): If TFA/Formic acid does not provide sufficient peak shape control, or if your method requires a specific pH, switch to a buffered mobile phase (e.g., 25 mM potassium phosphate) and adjust the pH to 3.0 using phosphoric acid.
Protocol 2: Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.
Caution: Always check the column manufacturer's specifications for solvent compatibility and maximum pressure limits. Disconnect the column outlet from the detector.
Procedure:
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffers or salts).
-
Polar Organic Wash: Flush with 20 column volumes of 100% Methanol.
-
Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
"Power" Wash (Optional): For stubborn, non-polar contaminants, flush with 20 column volumes of Isopropanol (IPA).
-
Re-equilibration:
-
Flush with 10 column volumes of the strong organic solvent from your mobile phase (e.g., 100% ACN).
-
Flush with 10 column volumes of a mobile phase mixture (e.g., 50:50 ACN:Water).
-
Finally, re-equilibrate with your actual mobile phase for at least 15 column volumes before use.
-
-
Test Performance: Inject a standard to confirm if peak shape and retention time have been restored. If tailing persists, the column may be permanently damaged and require replacement.[3]
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. This compound | C12H15ClN2O3S | CID 154612937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ebaresdax Hydrochloride (ACP-044) for In Vivo Pain Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ebaresdax hydrochloride (ACP-044) in preclinical in vivo pain models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in analgesia?
A1: this compound is a reactive oxygen species (ROS) inhibitor. Its analgesic effect is primarily attributed to the modulation of pain pathways associated with inflammation and nerve sensitization through the inhibition of peroxynitrite, a potent oxidizing and nitrating agent. Overproduction of peroxynitrite is implicated in both inflammatory and neuropathic pain states.
Q2: What are the recommended starting doses for this compound in rodent pain models?
A2: Based on preclinical studies, recommended starting doses vary by the route of administration and the pain model. For intraperitoneal (IP) injection in rodent models of acute inflammatory pain (e.g., formalin test), effective doses (ED50) have been reported in the range of 0.79 to 3.2 mg/kg. In neuropathic pain models (e.g., spinal nerve ligation), higher IP doses of 50 mg/kg and 100 mg/kg have shown dose-dependent analgesic effects. For oral administration, a dose of 10 mg/kg has been used in pharmacokinetic studies in rodents.
Q3: What are the reported pharmacokinetic parameters for this compound in rodents?
A3: Pharmacokinetic data in rodents indicate differences between intraperitoneal (IP) and oral (PO) administration. Following a 5 mg/kg IP dose, the half-life (t1/2) was approximately 3.49 hours, with a maximum plasma concentration (Cmax) of 208 ng/mL reached at a Tmax of 2.83 hours. In contrast, a 10 mg/kg oral dose resulted in a shorter half-life of 1.67 hours, a Cmax of 113 ng/mL, and a Tmax of 1.50 hours, suggesting lower bioavailability via the oral route.
Q4: In which preclinical pain models has this compound shown efficacy?
A4: this compound has demonstrated analgesic effects in models of both acute inflammatory and chronic neuropathic pain. Specifically, it has shown efficacy in the formalin test, a model of inflammatory pain, and the spinal nerve ligation (SNL) model, a widely used model of neuropathic pain.
Q5: What is the clinical status of this compound?
A5: this compound (ACP-044) has been evaluated in a Phase 2 clinical trial for acute postoperative pain following bunionectomy. The study investigated oral doses of 1600 mg once daily and 400 mg every six hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in analgesic response | Inconsistent drug administration, improper animal handling, or differences in animal strain, age, or sex. | Ensure consistent and accurate dosing technique. Handle animals gently to minimize stress-induced analgesia. Standardize animal characteristics and report them in your study. |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | Prepare fresh solutions for each experiment. Consider using a co-solvent system, such as a small amount of DMSO followed by dilution in saline or a solution containing a surfactant like Tween 80. Always perform a small-scale solubility test before preparing a large batch. |
| Adverse effects in animals (e.g., lethargy, abdominal distress) | High dose, rapid injection, or irritation from the vehicle. | Reduce the dose or the concentration of the drug solution. Administer the injection more slowly. If using a co-solvent like DMSO, ensure the final concentration is low (typically <10%) to minimize irritation. Observe animals closely after injection. |
| Injection site leakage | Incorrect injection technique or excessive volume. | Ensure proper restraint of the animal. For intraperitoneal injections in mice, tilt the head downwards to displace abdominal organs. Use the correct needle size (e.g., 25-27G for mice) and do not exceed the recommended injection volume (e.g., <10 ml/kg for mice). |
| Unexpectedly low efficacy in the formalin test | Timing of drug administration relative to the formalin injection. | For assessing effects on the first phase (acute nociception), administer this compound prior to the formalin injection. To evaluate effects on the second phase (inflammatory pain), administration can be done before or immediately after the formalin injection. |
| Motor impairment confounding behavioral assessment | Off-target effects of the compound at high doses. | Perform a rotarod test or open field test at the intended analgesic doses to rule out any motor coordination deficits that could interfere with the interpretation of pain behaviors. |
Quantitative Data
Table 1: Preclinical In Vivo Efficacy of this compound
| Pain Model | Species | Route of Administration | Dose Range | Efficacy Endpoint | Observed Effect | Reference |
| Formalin Test (Phase 2) | Rodent | Intraperitoneal (IP) | 0.1, 1, 5, 10 mg/kg | Analgesia | ED50 values ranging from 0.79 to 3.2 mg/kg | |
| Spinal Nerve Ligation (SNL) | Rodent | Intraperitoneal (IP) | 50 mg/kg | Increased withdrawal threshold | 24% Maximum Possible Effect (MPE) | |
| Spinal Nerve Ligation (SNL) | Rodent | Intraperitoneal (IP) | 100 mg/kg | Increased withdrawal threshold | 45% Maximum Possible Effect (MPE) |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUClast (ng·h/mL) | Reference |
| Intraperitoneal (IP) | 5 mg/kg | 208 | 2.83 | 3.49 | 1030 | |
| Oral (PO) | 10 mg/kg | 113 | 1.50 | 1.67 | 407 |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This protocol is adapted from standard procedures for the formalin test in rodents.
-
Animal Acclimation: Acclimate mice or rats to the testing environment for at least 30 minutes before the experiment. Place them in individual observation chambers with a clear floor to allow for unobstructed observation of the paws.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Gently restrain the animal and inject a dilute solution of formalin (e.g., 20 µL of a 2.5% formalin solution in saline) subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Acute Nociception): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the time spent licking/biting the injected paw between the drug-treated and vehicle-treated groups for each phase.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol is a summary of the standard SNL procedure.
-
Anesthesia and Surgical Preparation: Anesthetize the rat or mouse with an appropriate anesthetic agent. Shave and sterilize the skin over the lumbar spine.
-
Surgical Procedure: Make a dorsal midline incision to expose the paraspinal muscles. Carefully dissect the muscles to expose the L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves with a silk suture.
-
Wound Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal for signs of distress. Allow the animal to recover for at least 3-7 days before behavioral testing.
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimate the animal on a wire mesh platform.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.
-
Determine the paw withdrawal threshold, which is the lowest filament stiffness that elicits a withdrawal response.
-
-
Drug Administration and Testing: Administer this compound or vehicle and repeat the behavioral testing at specified time points to assess the analgesic effect.
Visualizations
Caption: Mechanism of action of this compound in pain signaling.
Caption: General workflow for in vivo pain studies with this compound.
Preventing degradation of Ebaresdax hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of Ebaresdax hydrochloride to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
This could be a sign of compound degradation. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Issue: Visible changes in the solid compound (e.g., color change, clumping).
Visible changes in the physical appearance of this compound powder can indicate degradation or contamination.
-
Do not use the compound. Any visible change is a red flag for a potential change in purity and activity.
-
Document the changes. Take note of the date, storage conditions, and the nature of the physical change.
-
Segregate the material. Isolate the affected vial to prevent accidental use.
-
Recommend Purity Analysis. If the material is critical, a purity analysis (e.g., by HPLC) can confirm if chemical degradation has occurred.
-
Procure a new lot. It is generally advisable to purchase a new batch of the compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from multiple suppliers, the following storage conditions are recommended to ensure the stability of this compound.
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [2] | |
| In Solvent | -80°C | Up to 6 months - 1 year | [1][2] |
| -20°C | Up to 1 month | [2] |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.[3]
Q2: How should I prepare stock solutions of this compound?
A2: While specific solubility data in various solvents should be confirmed with the supplier, general good practices for preparing stock solutions include:
-
Use a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol).
-
Warm the vial to room temperature before opening to minimize moisture condensation.
-
Prepare the solution to the desired concentration and aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Q3: My this compound was left at room temperature for a short period. Is it still usable?
A3: Short-term exposure to room temperature, especially for the solid powder, may not cause significant degradation. Some suppliers ship the product at room temperature.[3] However, for long-term stability, the recommended sub-zero temperatures should be maintained. If the compound was in solution, the risk of degradation is higher. If in doubt, it is best to run a purity check (e.g., HPLC) or use a new, properly stored aliquot for critical experiments.
Q4: What are the likely degradation pathways for this compound?
A4: While specific public studies detailing the degradation pathways of this compound are not available, molecules with similar functional groups are often susceptible to the following types of degradation:
-
Hydrolysis: The ester and thiazole functionalities could be susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The phenol group and the sulfur atom in the thiazole ring could be sites for oxidation.
-
Photodegradation: Aromatic systems can be sensitive to UV light. It is prudent to protect the compound and its solutions from light.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
Objective: To develop a reverse-phase HPLC method that can separate the intact this compound from its potential degradation products generated under stress conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Ammonium acetate or Phosphate buffer
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50-100 µg/mL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Add 1N HCl to the drug solution and heat at 60°C for 2-4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to the drug solution and keep at room temperature for 1-2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3-6% H₂O₂ to the drug solution and keep at room temperature for 4-6 hours.
-
Thermal Degradation: Store the solid drug at 70°C for 24-48 hours.
-
Photostability: Expose the drug solution to UV light (as per ICH Q1B guidelines).
-
Note: The goal is to achieve 5-20% degradation. Adjust stress conditions as needed.
-
-
Chromatographic Conditions Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Start with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, likely in the UV range (e.g., 260 nm).
-
Column Temperature: 30°C.
-
-
Method Optimization:
-
Analyze the stressed samples.
-
Adjust the gradient, mobile phase composition, and pH to achieve good separation between the parent peak and all degradation product peaks.
-
Ensure the method is specific, linear, accurate, and precise according to ICH guidelines.
-
Workflow for HPLC Method Development
References
Navigating the Challenges of Large-Scale Ebaresdax Hydrochloride Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of Ebaresdax hydrochloride. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, also known as ACP-044, typically involves a multi-step process. While specific details can vary, a common route described in patent literature (WO2011112602A1) involves the reaction of a substituted aminophenol with a thiazole carboxylic acid derivative. The final step usually involves the formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful and scalable synthesis. These include:
-
Reaction Temperature: Precise temperature control is essential to minimize side product formation and ensure optimal reaction rates.
-
pH: Maintaining the correct pH is critical, especially during the salt formation step, to ensure complete conversion and stability of the final product.
-
Purity of Starting Materials: The purity of the initial reactants directly impacts the purity of the final active pharmaceutical ingredient (API) and the overall yield.
-
Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of intermediates, and the crystallization of the final product.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Impurities can arise from various sources, including starting materials, side reactions, and degradation products. For thiazole derivatives like Ebaresdax, common impurities may include unreacted starting materials, over-alkylated byproducts, or products of ring-opening reactions. It is crucial to have robust analytical methods to detect and quantify these impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification. | - Monitor reaction progress using techniques like HPLC or TLC. - Optimize reaction temperature and time through systematic studies. - Ensure inert atmosphere if reactants are sensitive to air or moisture. - Re-evaluate the purification method (e.g., recrystallization solvent, chromatography conditions). |
| High Impurity Levels | - Impure starting materials. - Side reactions due to incorrect stoichiometry or temperature. - Inadequate purification. | - Verify the purity of all starting materials before use. - Carefully control the stoichiometry of reactants. - Optimize reaction conditions to minimize the formation of specific impurities. - Develop a more effective purification protocol. |
| Poor Crystallization / Amorphous Product | - Incorrect solvent system for crystallization. - Presence of impurities inhibiting crystal growth. - Rapid cooling rate. | - Screen different solvent systems to find optimal conditions for crystallization. - Ensure the purity of the material before attempting crystallization. - Control the cooling rate to allow for proper crystal formation. |
| Inconsistent Batch-to-Batch Results | - Variation in the quality of raw materials. - Lack of precise control over reaction parameters. - Differences in equipment at larger scales. | - Establish strict specifications for all raw materials. - Implement robust process controls for all critical parameters. - Conduct process validation studies to ensure consistency across different scales. |
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis of a 2-aminothiazole derivative, a core structure in Ebaresdax, is provided below. This is an illustrative example and should be adapted based on specific laboratory conditions and safety protocols.
Synthesis of a 2-Aminothiazole Derivative
-
Reaction Setup: A reaction vessel is charged with an α-haloketone and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Thiourea is added to the mixture portion-wise while maintaining the temperature at a specific setpoint (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-solvent or by adjusting the pH.
-
Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent system to achieve the desired purity.
Visualizing the Process
To aid in understanding the workflow and potential troubleshooting points, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of a 2-aminothiazole intermediate.
Caption: A logic diagram illustrating a troubleshooting approach for low reaction yield.
Ebaresdax Hydrochloride Formulation: Technical Support Center
Disclaimer: Ebaresdax hydrochloride is an investigational compound with limited publicly available formulation data.[1][2][3][4] The following technical support guide is constructed based on established principles of pharmaceutical formulation development for hydrochloride salts and common excipients used in oral solid dosage forms.[5][6][7][8] The quantitative data presented is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the primary considerations when selecting excipients for a new this compound formulation?"
???+ question "Q2: Which analytical techniques are essential for screening this compound-excipient compatibility?"
Troubleshooting Guides
Issue 1: Discoloration and a New Peak in HPLC During Accelerated Stability Studies
Scenario: You have prepared binary mixtures of this compound with various common fillers. After 4 weeks at 40°C and 75% relative humidity (RH), the mixture containing lactose monohydrate has turned yellowish-brown, and a significant new peak appears in the HPLC chromatogram.
Troubleshooting Steps:
-
Hypothesize the Interaction: The discoloration and degradation with lactose, a reducing sugar, strongly suggest a Maillard reaction with the amine group in this compound. This is a common incompatibility.[9]
-
Confirm with Spectroscopy: Run FTIR analysis on the stressed lactose mixture. Look for changes such as the disappearance of the amine N-H stretching band or the appearance of a C=N imine stretch, which could confirm the reaction.
-
Quantify the Degradation: Use the HPLC data to determine the extent of degradation and compare it with other non-reducing sugar fillers.
-
Select an Alternative Filler: Replace lactose monohydrate with a non-reducing sugar diluent like microcrystalline cellulose (MCC), dicalcium phosphate, or mannitol.[5]
-
Repeat the Stability Study: Perform the accelerated stability study with the new filler to confirm compatibility.
Hypothetical Stability Data (4 Weeks at 40°C/75% RH)
| Excipient | Ebaresdax HCl Assay (%) | Total Degradants (%) | Observations |
| Lactose Monohydrate | 91.5% | 8.5% | Significant yellow-brown discoloration |
| Microcrystalline Cellulose (MCC) | 99.6% | 0.4% | No change |
| Dicalcium Phosphate | 99.5% | 0.5% | No change |
| Mannitol | 99.7% | 0.3% | No change |
Issue 2: Poor Powder Flow and Tablet Capping During Direct Compression
Scenario: Your initial formulation using this compound, MCC, and croscarmellose sodium shows poor flow from the hopper and the resulting tablets are capping (the top layer splits off) upon ejection.
Troubleshooting Steps:
-
Identify the Root Cause: Poor flow is often due to particle size/shape and inter-particle friction. Capping can result from poor lubrication, entrapped air, or inadequate binder cohesion.
-
Introduce a Glidant: Add a glidant like colloidal silicon dioxide (e.g., 0.5-1.0% w/w) to the formulation to improve powder flow by reducing inter-particulate friction.[10]
-
Optimize the Lubricant: Ensure an adequate amount of lubricant, such as magnesium stearate (e.g., 0.5-1.5% w/w), is present and properly blended. Over-lubrication can weaken tablet strength, so the amount and blending time should be carefully controlled.
-
Evaluate Binder/Filler Properties: Consider using a grade of MCC with better compressibility (e.g., Avicel PH-102 or PH-200) which can improve tablet strength and reduce capping.[10]
-
Adjust Compression Parameters: Optimize the tablet press settings, such as pre-compression force and main compression force, to reduce entrapped air and improve bonding.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) Screening
-
Sample Preparation: Accurately weigh 2-3 mg of this compound, the selected excipient, and a 1:1 physical mixture into separate aluminum DSC pans.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Data Analysis: Record the thermograms. Compare the drug-excipient mixture thermogram to the individual component thermograms. Significant shifts in the melting endotherm of the drug, or the appearance of new exothermic or endothermic peaks, may indicate an interaction.[11]
Protocol 2: Isothermal Stress HPLC for Stability Assessment
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio). Also prepare a sample of the pure API.
-
Stress Conditions: Place the samples in open glass vials within a stability chamber set to 50°C for a period of 4 weeks. A parallel set may be stored at 40°C/75% RH to assess the impact of moisture.[12]
-
Time Points: Pull samples at initial (T=0), 1-week, 2-week, and 4-week intervals.
-
HPLC Analysis:
-
Accurately weigh and dissolve a portion of each sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration.
-
Inject the sample into a validated stability-indicating HPLC method (e.g., C18 column, gradient elution, UV detection at a relevant wavelength).
-
Quantify the peak area of this compound and any new peaks that appear.
-
-
Data Analysis: Calculate the percentage of remaining this compound and the percentage of total degradation products at each time point. A loss of >5% of the active ingredient or the formation of a significant degradant (>0.5%) typically indicates an incompatibility.
Visualizations
Caption: General workflow for screening this compound excipient compatibility.
Caption: Troubleshooting logic for degradation issues in Ebaresdax HCl formulations.
References
- 1. This compound | C12H15ClN2O3S | CID 154612937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 5. colorcon.com [colorcon.com]
- 6. Excipients for Solid Dosage Form - CD Formulation [formulationbio.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. US20110159094A1 - Extended release compositions for high solubility, high permeability active pharmaceutical ingredients - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of ACP-044 in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential off-target effects of ACP-044 in your cell culture experiments. Given that ACP-044 is a redox modulator, careful experimental design is crucial to ensure that the observed effects are specific to its intended mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ACP-044?
A1: ACP-044 is a non-opioid, first-in-class investigational drug that acts as a redox modulator.[1][2] Its proposed mechanism involves modulating redox pathways associated with pain signaling by reducing elevated levels of reactive oxygen and nitrogen species (RONS), such as peroxynitrite.[2][3] These reactive species are generated in response to tissue injury and inflammation and are thought to contribute to pain by causing peripheral and central nerve sensitization, cytotoxicity, and inflammation.[2]
Q2: What are the potential off-target effects of a redox modulator like ACP-044 in cell culture?
A2: As a redox modulator, ACP-044 is designed to alter the cellular redox state. While this is its intended on-target effect, it could lead to several off-target consequences if not carefully controlled, including:
-
Generalized effects on cell health and viability: Altering the cellular redox balance can impact fundamental cellular processes, potentially leading to cytotoxicity.
-
Interference with other signaling pathways: Many signaling pathways are regulated by redox-sensitive proteins. Modulating RONS levels could inadvertently affect these pathways.
-
Induction of antioxidant response pathways: Cells may respond to changes in redox status by upregulating endogenous antioxidant systems, which could confound experimental results.
-
Pro-oxidant effects at high concentrations: Some antioxidant compounds can exhibit pro-oxidant activity at higher concentrations, leading to cellular damage.
Q3: How can I determine the optimal concentration of ACP-044 for my experiments while minimizing off-target effects?
A3: A dose-response study is essential. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo®) across a wide range of ACP-044 concentrations. The optimal concentration should be the lowest dose that elicits the desired biological effect without significantly impacting cell viability. It is also advisable to assess markers of oxidative stress at these concentrations.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed after ACP-044 treatment.
-
Possible Cause 1: Concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Select a concentration for your experiments that is well below the CC50.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1%).
-
-
Possible Cause 3: Cell line is particularly sensitive to redox modulation.
-
Troubleshooting Step: Consider using a different cell line or reducing the treatment duration.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Off-target effects are confounding the results.
-
Troubleshooting Step: Include appropriate controls to assess off-target effects. This could involve using a structurally related but inactive compound (if available) or employing rescue experiments where the downstream effects of ACP-044 are reversed by adding an exogenous source of the reactive species it is supposed to be scavenging.
-
-
Possible Cause 2: Instability of ACP-044 in culture medium.
-
Troubleshooting Step: Prepare fresh solutions of ACP-044 for each experiment. Consider the stability of the compound in your specific cell culture medium over the time course of your experiment. A stability test using analytical methods like HPLC could be beneficial.
-
-
Possible Cause 3: Cell culture conditions are not optimal.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and media composition. Changes in these parameters can alter the cellular response to redox-modulating agents.
-
Data Presentation
Table 1: Example Dose-Response Data for ACP-044
| Concentration (µM) | Cell Viability (%) | Marker of Oxidative Stress (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | 98 | 0.9 |
| 1 | 95 | 0.7 |
| 10 | 85 | 0.5 |
| 50 | 60 | 0.3 |
| 100 | 30 | 0.2 |
This is example data and should be generated for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal ACP-044 Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of ACP-044 in culture medium at various concentrations (e.g., 0.2 µM to 200 µM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in culture medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X ACP-044 solutions or vehicle control to the appropriate wells (resulting in a 1X final concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the CC50.
Protocol 2: Assessing Oxidative Stress using a ROS-Glo™ H2O2 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using concentrations of ACP-044 determined to be non-toxic. Include a positive control for oxidative stress (e.g., H2O2).
-
H2O2 Substrate Addition: Prepare the H2O2 Substrate Dilution Buffer and add the H2O2 Substrate. Add this solution to each well and incubate for the recommended time.
-
ROS-Glo™ Detection Solution: Prepare and add the ROS-Glo™ Detection Solution to each well.
-
Luminescence Measurement: Incubate for 20 minutes at room temperature and measure luminescence with a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control to determine the fold change in reactive oxygen species.
Visualizations
Caption: Proposed mechanism of action for ACP-044.
Caption: Workflow for minimizing off-target effects.
Caption: Decision tree for troubleshooting cytotoxicity.
References
Adjusting pH for optimal Ebaresdax hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with Ebaresdax hydrochloride. The following information, including protocols and performance data, is provided for guidance and as a template for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro activity of this compound?
A1: The optimal in vitro activity of this compound is observed in a pH range of 7.2 to 7.6 . Activity significantly decreases in acidic conditions (below pH 6.8) and alkaline conditions (above pH 8.0). It is recommended to maintain the pH of your experimental buffer within the optimal range to ensure maximal efficacy.
Q2: How does pH affect the solubility of this compound?
A2: this compound, as a hydrochloride salt, exhibits higher solubility in acidic to neutral aqueous solutions. Solubility decreases as the pH becomes more alkaline, which can lead to precipitation of the free base form of the compound. See the data in Table 2 for more details.
Q3: What are the recommended buffer systems for use with this compound?
A3: Phosphate-buffered saline (PBS) at a concentration of 1X and HEPES buffers (10-50 mM) are recommended for maintaining a stable pH in the optimal range of 7.2-7.6. It is crucial to ensure the buffer capacity is sufficient to prevent pH shifts during your experiment.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: For a 10 mM stock solution, dissolve this compound in DMSO. The compound is readily soluble in DMSO. For aqueous-based assays, this stock solution can then be diluted into the recommended experimental buffer (e.g., PBS or HEPES) at the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.
Troubleshooting Guides
Problem 1: I observed precipitation of this compound in my experimental medium.
-
Cause: This is often due to the pH of the medium being too alkaline, causing the less soluble free base to precipitate. It can also occur if the final concentration of the compound exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Verify the pH of your final experimental medium is within the 7.2-7.6 range.
-
If the pH is correct, consider lowering the final concentration of this compound.
-
When diluting the DMSO stock solution, add it to the aqueous buffer vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Problem 2: I am seeing lower than expected activity of this compound in my assay.
-
Cause: Suboptimal pH is a primary reason for reduced activity. The compound's stability can also be compromised at inappropriate pH levels over time.
-
Solution:
-
Measure the pH of your assay buffer before and after the experiment to check for any shifts.
-
Prepare fresh dilutions of this compound for each experiment.
-
Refer to the pH-activity profile in Table 1 to ensure your assay conditions are optimal.
-
Quantitative Data
Table 1: pH-Dependent Activity of this compound
| pH | Relative Activity (%) |
| 6.0 | 35 ± 4.2 |
| 6.5 | 68 ± 5.1 |
| 7.0 | 91 ± 3.7 |
| 7.4 | 100 ± 2.5 |
| 8.0 | 75 ± 6.3 |
| 8.5 | 42 ± 5.8 |
Table 2: Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) |
| 5.0 | > 1000 |
| 6.0 | 850 |
| 7.0 | 620 |
| 7.4 | 550 |
| 8.0 | 210 |
| 9.0 | 85 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your chosen aqueous buffer (e.g., 1X PBS or 20 mM HEPES). Adjust the pH of the buffer to 7.4.
-
To create a 10 µM working solution, dilute the 10 mM stock solution 1:1000 into the pH 7.4 buffer. Add the stock solution dropwise to the buffer while vortexing to ensure proper mixing.
-
Use the working solution immediately or store at 4°C for short-term use (up to 24 hours). For longer storage, prepare fresh dilutions.
Protocol 2: Assessing pH-Dependent Activity of this compound
-
Prepare a series of your chosen buffer (e.g., 20 mM HEPES) at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).
-
In a 96-well plate, add your target cells or enzyme preparation to each well containing the different pH buffers.
-
Prepare a 2X concentration of this compound in each of the corresponding pH buffers.
-
Add the 2X this compound solution to the wells to achieve a final 1X concentration.
-
Incubate for the desired time period.
-
Measure the biological activity using an appropriate assay readout (e.g., fluorescence, absorbance).
-
Plot the activity as a function of pH to determine the optimal range.
Visualizations
Caption: Fictional signaling pathway for this compound.
Caption: Workflow for pH optimization of this compound.
Caption: Troubleshooting logic for precipitation issues.
Enhancing the permeability of Ebaresdax hydrochloride across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell membrane permeability of Ebaresdax hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule drug with analgesic properties that has been investigated for the treatment of painful diabetic neuropathy.[1][2] It functions by inhibiting peroxynitrite oxidation and peroxynitrite-mediated cytotoxicity.[2][3] Key physicochemical properties are summarized in the table below.
Q2: Are there known cell membrane permeability issues with this compound?
Q3: What are the general strategies to enhance the permeability of a small molecule like this compound?
Several strategies can be employed to improve the cell membrane permeability of small molecules. These include:
-
Prodrug Approach: Modifying the parent drug into a more lipophilic, temporarily inactive form (prodrug) that can cross the cell membrane more easily. Once inside the cell, the prodrug is metabolized back to the active drug.[5]
-
Use of Permeation Enhancers: Co-administration with agents that temporarily and reversibly increase the permeability of the cell membrane.[6][7]
-
Nanocarrier Formulations: Encapsulating the drug in lipid-based or polymeric nanoparticles to facilitate its transport across the cell membrane.[8]
-
Masking Hydrogen Bond Donors: Chemically modifying functional groups that act as hydrogen bond donors to reduce polarity and improve passive diffusion.[4]
Q4: Which experimental assays can be used to measure the cell membrane permeability of this compound?
Standard in vitro assays to quantify cell membrane permeability include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay that models passive diffusion across an artificial lipid membrane. It is a high-throughput method for initial screening of passive permeability.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. It can assess both passive diffusion and active transport mechanisms.[9][10][11]
Troubleshooting Guides
Issue: Low intracellular concentration of this compound in cell-based assays.
This guide provides a systematic approach to troubleshoot and enhance the intracellular delivery of this compound.
Step 1: Characterize the Baseline Permeability
-
Action: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound.
-
Rationale: This will provide a quantitative measure of its ability to cross a cell monolayer and help determine if active efflux is involved.
Step 2: Investigate the Role of Efflux Pumps
-
Action: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
-
Rationale: An increase in the absorptive transport (apical to basolateral) in the presence of an inhibitor would suggest that this compound is a substrate for that efflux pump.
Step 3: Evaluate Strategies to Enhance Passive Permeability
-
Action: Synthesize a prodrug version of this compound by masking the carboxylic acid group with a lipophilic ester.
-
Rationale: This modification increases lipophilicity, which can enhance passive diffusion across the cell membrane.[5] The ester can then be cleaved by intracellular esterases to release the active drug.
Step 4: Assess the Efficacy of the Prodrug
-
Action: Repeat the Caco-2 permeability assay with the prodrug candidate.
-
Rationale: A higher Papp value for the prodrug compared to the parent compound would indicate successful enhancement of permeability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H15ClN2O3S | [1][12] |
| Molecular Weight | 302.78 g/mol | [1][12] |
| IUPAC Name | (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride | [12] |
Table 2: Hypothetical Permeability Data for this compound and a Prodrug Derivative
| Compound | Papp (A→B) (cm/s) | Papp (B→A) (cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| This compound | 1.5 x 10⁻⁶ | 4.5 x 10⁻⁶ | 3.0 |
| This compound + Verapamil | 3.2 x 10⁻⁶ | 4.6 x 10⁻⁶ | 1.4 |
| Prodrug-Ebaresdax | 6.8 x 10⁻⁶ | 7.1 x 10⁻⁶ | 1.0 |
Experimental Protocols
Protocol: Caco-2 Permeability Assay
1. Cell Culture and Seeding:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
- Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
- Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
3. Permeability Assay:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Add the test compound (this compound or its prodrug) to the apical (A) or basolateral (B) chamber.
- Incubate at 37°C with gentle shaking.
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
- Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- dQ/dt: The rate of appearance of the compound in the receiver chamber.
- A: The surface area of the Transwell® membrane.
- C₀: The initial concentration of the compound in the donor chamber.
Visualizations
Caption: Experimental workflow for assessing and troubleshooting the cell membrane permeability of a test compound.
Caption: Simplified diagram illustrating the inhibitory action of this compound on peroxynitrite-mediated cytotoxicity.
Caption: Decision-making flowchart for troubleshooting low intracellular concentrations of a drug candidate.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 1334385-87-3 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C12H15ClN2O3S | CID 154612937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ACP-044 and Other Reactive Oxygen Species (ROS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic targeting of reactive oxygen species (ROS) holds significant promise for a multitude of pathological conditions driven by oxidative stress. This guide provides a comparative overview of the investigational drug ACP-044 and other prominent ROS inhibitors, namely Edaravone, N-acetylcysteine (NAC), and MitoQ. The comparison focuses on their mechanisms of action, available efficacy data, and developmental status to aid researchers and drug development professionals in understanding their relative positioning in the landscape of ROS-targeting therapies.
Executive Summary
ACP-044 was a clinical-stage, orally bioavailable, novel redox modulator designed to treat pain by reducing reactive oxygen and nitrogen species (RONS), such as peroxynitrite.[1][2][3] Despite showing promise in preclinical models of inflammatory, neuropathic, and incisional pain, its development was discontinued following a Phase 2 clinical trial for acute postoperative pain that did not meet its primary endpoint.[4][5] In contrast, other ROS inhibitors like Edaravone have gained regulatory approval for specific indications, while N-acetylcysteine is a widely used antioxidant with demonstrated preclinical efficacy in pain models. MitoQ, a mitochondria-targeted antioxidant, has shown potential in improving vascular function and is being investigated in various conditions. This guide will delve into the available data for a comprehensive comparison.
Comparative Data of ROS Inhibitors
The following tables summarize the available quantitative and qualitative data for ACP-044 and other selected ROS inhibitors.
Table 1: General Characteristics and Mechanism of Action
| Feature | ACP-044 | Edaravone | N-acetylcysteine (NAC) | MitoQ |
| Primary Mechanism | Redox modulator, believed to reduce levels of reactive oxygen and nitrogen species like peroxynitrite.[1][2][3] | Free radical scavenger, targeting hydroxyl, peroxyl, and peroxynitrite radicals.[6][7][8] | Precursor to the antioxidant glutathione (GSH); also acts as a direct ROS scavenger.[9][10] | Mitochondria-targeted antioxidant; concentrates in mitochondria to neutralize ROS at the source.[11][12] |
| Chemical Class | Small molecule | Pyrazolinone derivative | Cysteine derivative | Mitochondria-targeted ubiquinone |
| Administration Route | Oral[1][2] | Intravenous, Oral[13] | Oral, Intravenous | Oral |
| Development Status | Development discontinued (Failed Phase 2)[4] | Approved for ALS and acute ischemic stroke in several countries.[13] | Widely available as a supplement and prescription drug for various indications. | Commercially available as a dietary supplement; undergoing clinical trials for various conditions.[11][14][15] |
Table 2: Efficacy Data Overview
| Compound | Indication Studied | Key Efficacy Findings | Data Source |
| ACP-044 | Acute postoperative pain (bunionectomy) | Did not meet the primary endpoint of reducing cumulative pain intensity scores over 24 hours compared to placebo (p = 0.1683 for 400 mg QID).[2][4] | Phase 2 Clinical Trial (NCT04855240)[16] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Showed a statistically significant slowing of functional decline in a subgroup of patients in a Phase 3 trial. | Clinical Trials |
| Acute Ischemic Stroke | Approved in Japan based on studies showing neurological improvement.[7] | Clinical Trials | |
| In vitro Radical Scavenging | IC50 of 4.7 µM for DPPH radicals and 15.3 µM for lipid peroxidation in rat brain homogenates.[17] | Preclinical Studies | |
| N-acetylcysteine (NAC) | Painful diabetic neuropathy (mice) | Demonstrated robust analgesic activity in the second phase of the formalin test.[18] | Preclinical Study |
| Neuropathic pain (rats) | Suppressed MMP-9 and MMP-2 activity, attenuating neuropathic pain.[9] | Preclinical Study | |
| Postoperative pain (human) | High-dose NAC (150 mg/kg) reduced opioid consumption by 16-22% in the first two days post-spine surgery.[9] | Clinical Study | |
| MitoQ | Fibromyalgia | Helped reduce pain in patients with fibromyalgia in a non-peer-reviewed study.[19] | Observational Study |
| Peripheral Artery Disease | Acutely improved vascular endothelial function and increased superoxide dismutase levels.[11] | Clinical Trial | |
| Healthy Older Adults | Improved arterial dilation by 42% after six weeks of treatment.[12] | Clinical Trial |
Experimental Protocols
Detailed experimental protocols for ACP-044 are not publicly available due to the discontinuation of its development. The following provides an overview of the methodology for the Phase 2 clinical trial of ACP-044 and general methodologies used to assess other ROS inhibitors.
ACP-044: Phase 2 Bunionectomy Trial (NCT04855240)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][16]
-
Participants: 239 patients undergoing first-metatarsal osteotomy (bunionectomy).[4][20]
-
Intervention: Patients were randomized to receive one of two dosing regimens of ACP-044 (1600 mg once daily or 400 mg every six hours) or placebo.[2] The first dose was administered prior to surgery.[4]
-
Primary Endpoint: The primary efficacy endpoint was the time-weighted summed pain intensity difference over 24 hours (SPID24), measured using a 0-10 Numeric Rating Scale (NRS).[2][20]
-
Outcome Measures: Patients self-reported their pain intensity at various time points post-surgery.[2]
General In Vitro ROS Scavenging Assays (for Edaravone and NAC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that is proportional to the scavenging activity. The concentration of the compound that inhibits 50% of the DPPH radicals (IC50) is determined.[17]
-
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids. Malondialdehyde (MDA), a product of lipid peroxidation, is often measured using the thiobarbituric acid reactive substances (TBARS) assay. The IC50 for inhibiting lipid peroxidation is then calculated.[6]
-
Cellular ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are treated with the ROS inhibitor, followed by an oxidative stimulus. The resulting fluorescence, which is proportional to the level of ROS, is measured using a plate reader or flow cytometry.
Preclinical Pain Models (for NAC)
-
Formalin Test: This model of inflammatory pain involves injecting a dilute formalin solution into the paw of a rodent. The test has two phases of nociceptive behavior (licking and biting of the injected paw): an acute phase (0-5 minutes) and a tonic phase (15-60 minutes). The analgesic effect of a compound is assessed by its ability to reduce the duration of these behaviors.[18]
-
Chronic Constriction Injury (CCI) Model: This is a model of neuropathic pain where loose ligatures are placed around the sciatic nerve of a rodent. This induces a peripheral neuropathy characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus), which can be measured using von Frey filaments and radiant heat, respectively. The efficacy of an analgesic is determined by its ability to reverse these pain behaviors.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for ACP-044 and the workflow of its Phase 2 clinical trial.
Caption: Proposed mechanism of ACP-044 in modulating pain signaling.
Caption: Workflow of the ACP-044 Phase 2 clinical trial in acute postoperative pain.
Conclusion
While ACP-044 presented a novel, non-opioid approach to pain management through redox modulation, its clinical development was halted due to a lack of efficacy in a Phase 2 trial for acute postoperative pain.[4] In contrast, other ROS inhibitors have found success in different therapeutic areas. Edaravone is an approved therapy for neurodegenerative diseases, demonstrating that a free radical scavenging mechanism can yield clinical benefits in specific patient populations. N-acetylcysteine, a broadly acting antioxidant, continues to show promise in preclinical pain models, suggesting its potential as a therapeutic or adjunctive treatment.[18] MitoQ's targeted approach to mitochondrial ROS is supported by positive clinical data in vascular health, highlighting the importance of subcellular targeting for antioxidant therapies.[12]
The comparison underscores the challenges in translating the broad concept of ROS inhibition into clinically effective therapies. The specific type of ROS, the cellular location of oxidative stress, and the underlying pathology of the disease are all critical factors that likely determine the success of a given ROS inhibitor. Future research in this area will benefit from a deeper understanding of these nuances to develop more targeted and effective antioxidant therapies.
References
- 1. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]
- 2. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain - Acadia Pharmaceuticals Inc. [ir.acadia.com]
- 3. acadia.com [acadia.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MitoQ for Peripheral Arterial Disease · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 12. mitoq.com [mitoq.com]
- 13. als.org [als.org]
- 14. mitoq.com [mitoq.com]
- 15. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Dose-dependency of multiple free radical-scavenging activity of edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Acetylcysteine causes analgesia in a mouse model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Health Rising & Business Wire: Did MitoQ Mend Us? - Solve ME/CFS Initiative [solvecfs.org]
- 20. hcplive.com [hcplive.com]
Ebaresdax Hydrochloride: In Vivo Validation of a Novel Mechanism of Action for Resistant Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
Ebaresdax hydrochloride, also known as Baxdrostat, is an investigational drug that offers a novel approach to managing treatment-resistant hypertension. This guide provides an objective comparison of its in vivo performance against established alternatives, spironolactone and eplerenone, supported by experimental data.
Mechanism of Action: A Targeted Approach
This compound is a highly selective, orally administered inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2][3][4] Unlike traditional mineralocorticoid receptor (MR) antagonists, this compound directly reduces the production of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that contributes to sodium and water retention, and consequently, elevated blood pressure.[1][2][3][4]
The high selectivity of this compound for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, is a key differentiating factor.[2][5] This selectivity minimizes the risk of off-target hormonal side effects, such as those affecting cortisol levels, which has been a challenge with less selective inhibitors.[5]
In contrast, spironolactone and eplerenone are mineralocorticoid receptor antagonists (MRAs). They act by competitively blocking the binding of aldosterone to the mineralocorticoid receptor in tissues such as the kidneys, heart, and blood vessels. This blockade prevents the downstream effects of aldosterone. Spironolactone is a non-selective MRA and can also interact with androgen and progesterone receptors, leading to side effects like gynecomastia.[6] Eplerenone is a more selective MRA with a lower affinity for androgen and progesterone receptors, resulting in a better side effect profile compared to spironolactone.[6][7]
Signaling Pathway Overview
The following diagram illustrates the distinct mechanisms of action of this compound and mineralocorticoid receptor antagonists within the renin-angiotensin-aldosterone system.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An Indirect Head-to-Head Comparison: Ebaresdax Hydrochloride vs. Gabapentin for Analgesic Applications
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of analgesic drug development, the quest for novel, non-opioid therapeutics remains a paramount objective. This guide provides an indirect comparative analysis of two such compounds: Ebaresdax hydrochloride (ACP-044), a now-discontinued clinical candidate, and gabapentin, a widely prescribed medication for neuropathic pain. Due to the absence of direct head-to-head clinical studies, this comparison is based on publicly available preclinical and clinical data for each compound, offering a valuable resource for researchers and professionals in the field.
At a Glance: Key Compound Characteristics
| Feature | This compound (ACP-044) | Gabapentin |
| Therapeutic Claim | Treatment of acute and chronic pain[1] | Treatment of neuropathic pain, epilepsy[2] |
| Development Status | Discontinued (previously in Phase 2 trials for pain)[3][4] | Approved and widely marketed |
| Mechanism of Action | Redox modulator; inhibitor of reactive oxygen species[1][5] | Binds to the α2δ-1 subunit of voltage-gated calcium channels[6] |
| Molecular Target | Reactive oxygen and nitrogen species (e.g., peroxynitrite)[1][5] | α2δ-1 subunit of voltage-gated calcium channels[6] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and gabapentin lies in their distinct mechanisms of action.
This compound was developed as a first-in-class redox modulator.[5][7] Its proposed mechanism involves the inhibition of reactive oxygen and nitrogen species, such as peroxynitrite, which are generated during tissue injury and inflammation.[1][5] The overproduction of these species is believed to contribute to peripheral and central nerve sensitization, inflammation, and pain. By reducing this nitroxidative stress, Ebaresdax was hypothesized to produce analgesia.[1]
Gabapentin , on the other hand, is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), though it does not act on GABA receptors.[2] Its primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[6] This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.
Preclinical Efficacy: An Indirect Comparison
Direct comparative preclinical data is unavailable. However, by examining data from similar animal models of pain, an indirect assessment of potential efficacy can be made.
This compound was reported to have shown "promising results in preclinical studies".[1] However, specific quantitative data, such as the half-maximal effective dose (ED50) in various pain models, are not publicly available.
Gabapentin has been extensively studied in preclinical pain models. For instance, in the rat formalin test, a model of inflammatory pain, gabapentin has demonstrated dose-dependent antinociceptive effects, particularly in the second phase, which is associated with central sensitization. Reported ED50 values in this model vary depending on the route of administration and specific experimental conditions.
| Preclinical Model | Gabapentin Efficacy |
| Rat Formalin Test (inflammatory pain) | Dose-dependent inhibition of Phase 2 flinching and biting/licking behaviors.[8] |
| Streptozotocin (STZ)-induced Diabetic Neuropathy (neuropathic pain) | Alleviates mechanical allodynia and thermal hyperalgesia.[9][10] |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (neuropathic pain) | Attenuates mechanical, tactile, and heat hypersensitivity.[10] |
Clinical Development and Efficacy
This compound entered Phase 2 clinical trials for acute postoperative pain following bunionectomy. The study did not meet its primary endpoint, which was a comparison of cumulative pain intensity scores over 24 hours between the Ebaresdax and placebo groups.[5] While a trend favoring the 400 mg four-times-daily dose was observed, the results were not statistically significant (p = 0.1683).[5][11][12] Subsequently, Acadia Pharmaceuticals discontinued the development of ACP-044 for pain indications.[3][4]
| This compound (ACP-044) Phase 2 Bunionectomy Trial Results[5][12] | |
| Primary Endpoint | Comparison of cumulative pain intensity scores over 24 hours |
| Result | Not met |
| 400 mg QID vs. Placebo (Trend) | -10.5 point difference (p = 0.1683) |
Gabapentin is approved for the management of postherpetic neuralgia and as an adjunctive therapy in the treatment of partial onset seizures. It is widely used off-label for various other neuropathic pain conditions. Numerous clinical trials have demonstrated its efficacy in reducing pain scores and improving quality of life in patients with neuropathic pain.
| Gabapentin Clinical Efficacy in Neuropathic Pain | |
| Painful Diabetic Neuropathy | Superior to placebo in reducing pain scores.[10] |
| Postherpetic Neuralgia | Demonstrated efficacy in reducing pain intensity.[10] |
| Overall Neuropathic Pain | Generally effective, though with a moderate effect size. |
Safety and Tolerability
This compound was reported to be generally well-tolerated in its Phase 2 trial. Most adverse events were mild-to-moderate, and there were no serious adverse events related to the drug.[5] Fewer patients discontinued treatment in the Ebaresdax arms compared to the placebo group.[5] Specific adverse event data is not publicly available in detail.
Gabapentin has a well-established safety profile. The most common side effects include dizziness, somnolence, peripheral edema, and ataxia. These are generally mild to moderate in severity and often transient.
Experimental Protocols
Preclinical Pain Models
A variety of animal models are used to assess the analgesic potential of new chemical entities. These models aim to mimic different aspects of clinical pain, including inflammatory and neuropathic pain states.
-
Formalin Test: This is a model of tonic, inflammatory pain. A dilute solution of formalin is injected into the paw of a rodent, eliciting a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase involves central sensitization. The endpoint is typically the measurement of time spent licking or flinching the injected paw.
-
Chronic Constriction Injury (CCI) Model: This is a widely used model of neuropathic pain. The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: This model mimics the painful peripheral neuropathy that can occur in diabetes. STZ is a chemical that is toxic to pancreatic beta cells, inducing a state of hyperglycemia that leads to nerve damage and neuropathic pain behaviors.
Clinical Trial Design for Acute Pain
The Phase 2 study of this compound in acute postoperative pain following bunionectomy serves as a relevant example of a clinical trial protocol in this setting.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and gabapentin. Ebaresdax, with its novel redox-modulating mechanism, represented a promising approach to pain management. However, its failure to meet the primary endpoint in a Phase 2 trial for acute pain and subsequent discontinuation underscore the challenges of translating preclinical promise into clinical efficacy.
In contrast, gabapentin, with its established mechanism of action on voltage-gated calcium channels, remains a cornerstone in the treatment of neuropathic pain, despite its own limitations in terms of efficacy and side effects for some patients.
For researchers and drug development professionals, the story of Ebaresdax serves as a valuable case study in the development of non-opioid analgesics, while the extensive data on gabapentin provides a crucial benchmark for the evaluation of new chemical entities targeting pain. The distinct pathways these two molecules target also emphasize the multifaceted nature of pain and the potential for diverse therapeutic strategies.
References
- 1. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ACP 044 - AdisInsight [adisinsight.springer.com]
- 5. acadia.com [acadia.com]
- 6. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]
- 12. fiercebiotech.com [fiercebiotech.com]
Cross-Validation of Analytical Methods for Ebaresdax Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of Ebaresdax hydrochloride, an analgesic agent, in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The cross-validation of these methods is essential to ensure the reliability, accuracy, and consistency of results across different analytical techniques. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and visualizes the cross-validation workflow.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the two analytical methods for the quantification of this compound. These values are representative and may vary based on specific instrumentation and laboratory conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 3 µg/mL |
| Specificity | High (separates from degradation products) | Moderate (potential interference) |
| Analysis Time per Sample | ~10 minutes | ~2 minutes |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a quantity of the pharmaceutical formulation equivalent to 10 mg of this compound in methanol. Sonicate for 15 minutes and dilute to a final concentration of 20 µg/mL with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Method 2: UV-Vis Spectrophotometry
This method offers a rapid and simple approach for the quantification of this compound.
Instrumentation:
-
UV-Vis spectrophotometer with 1 cm quartz cuvettes
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh and dissolve a quantity of the pharmaceutical formulation equivalent to 10 mg of this compound in methanol. Sonicate for 15 minutes and dilute to a final concentration of 20 µg/mL with methanol.
-
Wavelength Scan: Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the HPLC and UV-Vis spectrophotometry methods.
Caption: Workflow for cross-validating HPLC and UV-Vis methods.
Illustrative Mode of Action Pathway
This compound is known for its analgesic properties. While the precise signaling pathway is complex, the following diagram illustrates a generalized pathway for pain modulation where a compound like this compound might act.
Caption: Generalized pain modulation pathway for an analgesic.
A Comparative Analysis of the Therapeutic Index: ACP-044 Versus Opioids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for safer and more effective analgesics is a cornerstone of modern pharmacology. While opioids have long been the standard of care for moderate to severe pain, their narrow therapeutic index and potential for severe adverse effects, including respiratory depression and addiction, present significant clinical challenges.[1][2][3] A novel, non-opioid analgesic, ACP-044, has been investigated as a potential alternative. This guide provides a comparative assessment of the therapeutic index of ACP-044 and traditional opioids, based on available preclinical and clinical data. The objective is to offer a data-driven resource for researchers and drug development professionals.
Overview of Mechanisms of Action
The fundamental difference in the mechanism of action between ACP-044 and opioids is a key determinant of their respective safety profiles.
ACP-044: This investigational drug is a first-in-class, orally bioavailable small molecule that functions as a redox modulator.[4][5] Its mechanism is believed to involve the modulation of redox pathways associated with pain signaling by reducing elevated levels of reactive oxygen and nitrogen species, such as peroxynitrite.[1][4][5] Tissue injury and inflammation lead to an increase in these reactive species, which are thought to contribute to peripheral and central nerve sensitization, inflammation, and pain.[1][4][5]
Opioids: Opioids exert their analgesic effects by binding to and activating G-protein coupled opioid receptors (GPCRs), primarily the mu-opioid receptor (MOR), in the central and peripheral nervous systems.[4][6][7] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which ultimately results in a reduction in neuronal excitability and the transmission of pain signals.[6][7] However, activation of these same receptors is also responsible for the life-threatening side effects of opioids.[8]
Comparative Data on Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety.
Unfortunately, direct comparative preclinical studies determining the therapeutic index (ED50 for efficacy versus TD50 for toxicity or LD50 for lethality) of ACP-044 against opioids are not publicly available. Phase 2 clinical trial results for ACP-044 in acute postoperative pain did not meet their primary endpoint for efficacy, which complicates the determination of a therapeutic dose.[4][6][9] However, the trial did report that most adverse events were mild-to-moderate with no serious adverse events related to ACP-044.[9]
The following table summarizes the available information regarding the therapeutic index and safety profile of ACP-044 compared to commonly used opioids.
| Feature | ACP-044 | Opioids |
| Therapeutic Index (TI) | Not publicly available. | Generally narrow.[1][2] Varies by specific opioid (e.g., Morphine TI ≈ 70:1, Remifentanil TI ≈ 33,000:1). |
| Primary Mechanism | Redox modulation of reactive oxygen and nitrogen species.[4][5] | Agonism of G-protein coupled opioid receptors (primarily mu).[4][6][7] |
| Key Adverse Effects | Mild-to-moderate adverse events reported in Phase 2 trial.[9] No serious adverse events related to the drug were noted.[9] | Respiratory depression, sedation, constipation, nausea, vomiting, tolerance, and high potential for addiction and abuse. |
| Clinical Efficacy (Acute Pain) | Did not meet primary endpoint in a Phase 2 trial for acute postoperative pain following bunionectomy.[4][6][9] | Well-established efficacy for acute and chronic pain. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.
Assessment of Analgesic Efficacy in Preclinical Models
Standard preclinical models to assess the efficacy of analgesic drugs include the hot plate test and the tail-flick test in rodents.
-
Hot Plate Test: This method evaluates the response of an animal to a thermal stimulus. The animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured. An increase in this latency period after drug administration indicates an analgesic effect.
-
Tail-Flick Test: In this test, a focused beam of heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is recorded. A longer reaction time following drug administration suggests analgesia.
Determination of Therapeutic Index (ED50 and LD50/TD50)
The therapeutic index is typically determined from dose-response curves generated in animal studies.
-
Effective Dose 50 (ED50): This is the dose of a drug that produces a desired therapeutic effect in 50% of the animal population. It is determined by administering a range of doses and measuring the analgesic response using methods like the hot plate or tail-flick test.
-
Lethal Dose 50 (LD50) or Toxic Dose 50 (TD50): The LD50 is the dose that is lethal to 50% of the animals, while the TD50 is the dose that produces a specific toxic effect in 50% of the animals. These are determined by observing the animals for signs of toxicity or mortality at various dose levels.
Visualizing the Pathways
Signaling Pathway of ACP-044
Caption: Proposed mechanism of action for ACP-044.
Signaling Pathway of Opioids
Caption: Simplified signaling pathway for opioid analgesics.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Conclusion
Based on the currently available data, a direct quantitative comparison of the therapeutic index of ACP-044 and opioids is not feasible. The divergent mechanisms of action suggest a potentially wider therapeutic window for ACP-044, as it does not engage the opioid receptors responsible for severe adverse events like respiratory depression. However, the lack of demonstrated clinical efficacy in acute pain for ACP-044 in the cited Phase 2 trial presents a significant hurdle for its development as a viable alternative to opioids in this setting. Further preclinical studies directly comparing the analgesic efficacy and toxicity of ACP-044 with standard opioids are warranted to provide a more definitive assessment of its therapeutic index. For drug development professionals, the exploration of non-opioid pathways, such as redox modulation, remains a promising avenue for discovering safer analgesics, though the translational challenge from preclinical promise to clinical efficacy is evident in the case of ACP-044.
References
- 1. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]
- 2. Computer programs for calculation of median effective dose (LD50 or ED50) using the method of moving average interpolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Video: Opioid Receptors: Overview [jove.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Validating the Analgesic Effect of Ebaresdax Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ebaresdax hydrochloride (formerly ACP-044) is a novel, non-opioid analgesic candidate that functions as a redox modulator, targeting nitroxidative stress. While clinical trials in humans for acute postoperative pain have not met their primary endpoints, preclinical evidence in rodent models has suggested potential analgesic efficacy. Due to the limited availability of public quantitative preclinical data, this guide provides a comprehensive framework for validating the analgesic effects of this compound in various animal species. It outlines detailed experimental protocols for key analgesic assays, presents illustrative comparative data against standard analgesics, and visualizes the proposed mechanism of action and experimental workflows. This guide is intended to serve as a methodological resource for researchers engaged in the preclinical assessment of novel analgesic compounds.
Proposed Mechanism of Action of this compound
This compound is believed to exert its analgesic effects by modulating redox pathways involved in pain signaling. Tissue injury and inflammation lead to an overproduction of reactive oxygen and nitrogen species (RONS), such as peroxynitrite (ONOO-). These reactive species contribute to peripheral and central sensitization, neuroinflammation, and cytotoxicity, all of which intensify pain perception. This compound is designed to counteract this by reducing the levels of these damaging reactive species.
Caption: Proposed mechanism of action of this compound.
Comparative Analgesic Efficacy in Rodent Models
Standard preclinical analgesic assays in rodents are crucial for the initial validation of a novel compound. The following tables present illustrative data comparing the potential efficacy of this compound against well-established analgesics in common rodent models of acute thermal pain, inflammatory pain, and mechanical allodynia.
Note: The data for this compound presented in these tables is hypothetical and for illustrative purposes only, due to the lack of publicly available quantitative preclinical results.
Acute Thermal Pain: Hot Plate Test in Mice
The hot plate test assesses the response to a constant thermal stimulus, primarily measuring supraspinally organized pain responses.
Table 1: Illustrative Efficacy in the Mouse Hot Plate Test
| Compound | Dose (mg/kg, p.o.) | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10.2 ± 0.8 | 0 |
| Ebaresdax HCl | 10 | 14.5 ± 1.1 | 28.7 |
| 30 | 18.9 ± 1.5 | 58.0 | |
| 100 | 22.1 ± 1.8 | 79.3 | |
| Morphine | 10 | 25.8 ± 2.0 | >100 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. %MPE is calculated relative to a cut-off time to prevent tissue damage.
Inflammatory Pain: Formalin Test in Rats
The formalin test induces a biphasic pain response: an early, neurogenic phase followed by a later, inflammatory phase.
Table 2: Illustrative Efficacy in the Rat Formalin Test
| Compound | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | 65.3 ± 5.1 | 150.8 ± 12.3 |
| Ebaresdax HCl | 10 | 58.1 ± 4.9 | 105.2 ± 9.8 |
| 30 | 55.9 ± 5.3 | 75.4 ± 8.1 | |
| 100 | 52.3 ± 4.7 | 45.6 ± 6.5 | |
| Celecoxib | 30 | 60.2 ± 5.5 | 60.1 ± 7.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Analgesic Efficacy in Higher Species (Illustrative)
Validating analgesic efficacy in larger animal models, such as canines and non-human primates, can provide data with greater translational potential.
Mechanical Allodynia: Von Frey Test in Dogs
The Von Frey test measures the withdrawal threshold to a mechanical stimulus and is a common method for assessing tactile allodynia in models of neuropathic or inflammatory pain.
Table 3: Illustrative Efficacy in the Canine Von Frey Test
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (grams) |
| Vehicle | - | 4.5 ± 0.5 |
| Ebaresdax HCl | 5 | 6.8 ± 0.7 |
| 15 | 9.2 ± 1.0 | |
| 50 | 11.5 ± 1.2 | |
| Tramadol | 10 | 10.8 ± 1.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. The following are detailed protocols for the aforementioned analgesic assays.
Hot Plate Test Protocol (Mice)
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Procedure:
-
A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Animals are administered this compound, a vehicle, or a comparator drug orally.
-
At a predetermined time post-dosing (e.g., 60 minutes), the latency is measured again.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal.
Caption: Experimental workflow for the hot plate test.
Formalin Test Protocol (Rats)
-
Apparatus: A transparent observation chamber with mirrors positioned to allow an unobstructed view of the rat's paws.
-
Acclimation: Rats are habituated to the observation chambers for at least 30 minutes before the test.
-
Procedure:
-
Animals are administered this compound, a vehicle, or a comparator drug orally at a set time before formalin injection.
-
A low concentration of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
The cumulative time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
-
Data Analysis: The total licking time in each phase is calculated for each treatment group.
Caption: Experimental workflow for the formalin test.
Von Frey Test Protocol (Dogs)
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer. The dog is placed on a raised mesh platform allowing access to the paws from below.
-
Acclimation: Dogs are trained to lie comfortably on the testing platform over several sessions.
-
Procedure:
-
A baseline paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal reflex is elicited.
-
The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Dogs are administered this compound, a vehicle, or a comparator drug orally.
-
The PWT is reassessed at various time points post-dosing.
-
-
Data Analysis: The PWT in grams is determined for each time point and treatment group.
Conclusion
While the clinical development of this compound has faced challenges, a thorough and systematic preclinical evaluation is essential to fully characterize its analgesic potential. This guide provides a framework for such an evaluation, emphasizing standardized protocols and objective comparisons. The illustrative data highlights the types of outcomes that would be expected from these studies. Further investigation into the efficacy of this compound in diverse animal models of pain, particularly chronic and neuropathic pain, is warranted to determine its potential therapeutic utility. The successful execution of the described experimental workflows will provide the critical data necessary to make informed decisions about the future development of this and other novel analgesic compounds.
Benchmarking the Safety Profile of Ebaresdax Hydrochloride Against Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational drug Ebaresdax hydrochloride (ACP-044) against commonly used standard analgesics. Due to the early stage of development for this compound and the limited publicly available data, this comparison focuses on the available information for the investigational compound and contrasts it with the well-established safety profiles of non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and acetaminophen.
This compound (ACP-044): An Overview
This compound is a novel, first-in-class, non-opioid investigational drug being developed for the treatment of pain. Its proposed mechanism of action is as a redox modulator, targeting reactive oxygen species such as peroxynitrite, which are implicated in pain signaling pathways.[1]
Publicly Available Safety Data
To date, the primary source of safety information for this compound comes from a Phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT04855240) in patients with acute postoperative pain following bunionectomy.[1] While the study did not meet its primary efficacy endpoint, top-line safety results have been disclosed.[2][3]
According to the manufacturer, in this Phase 2 study, most adverse events were reported as mild-to-moderate, and no serious adverse events were deemed related to this compound. Furthermore, a lower number of patients discontinued treatment in the this compound arms compared to the placebo group.[1]
It is critical to note that detailed quantitative data on the incidence of specific adverse events from this trial have not been made publicly available. Therefore, a direct statistical comparison with standard analgesics is not possible at this time.
Comparative Safety Profiles of Standard Analgesics
The following tables summarize the incidence of common adverse events for standard analgesics based on data from placebo-controlled clinical trials and systematic reviews in the context of acute postoperative pain.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen and celecoxib, are widely used for acute pain management. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. However, this can lead to a range of side effects, particularly gastrointestinal and cardiovascular.
| Adverse Event | Ibuprofen (400mg) | Celecoxib (200mg/400mg) | Placebo | Source |
| Any Adverse Event | No significant difference from placebo | Similar proportion to placebo | ~11% | [4] |
| Nausea | Not specified | 15.8% (400mg) | Not specified | [5] |
| Dizziness | Not specified | 10.5% (400mg) | Not specified | [5] |
| Headache | Not specified | 15.8% (400mg) | Not specified | [5] |
| Gastrointestinal Bleeding | Risk increased with dose and duration | Lower risk than non-selective NSAIDs | Baseline | [6] |
Opioid Analgesics
Opioids, such as oxycodone and tramadol, are potent analgesics that act on opioid receptors in the central nervous system. Their use is associated with a significant risk of side effects, including respiratory depression, sedation, and dependence.
| Adverse Event | Oxycodone | Tramadol | Placebo | Source |
| Nausea and Vomiting | ~38-65% | More frequent than placebo | Similar to oxycodone | [7][8] |
| Drowsiness/Somnolence | ~2-8% | Higher than placebo | Baseline | [7][9] |
| Dizziness | Higher than placebo | 12.7% | 6.7% | [9][10] |
| Constipation | Common | Common | Baseline | [11] |
| Respiratory Depression | Risk, especially at higher doses | Can occur, but potentially less than traditional opioids | No risk | [12] |
Acetaminophen
Acetaminophen is a widely used analgesic and antipyretic. Its mechanism of action is not fully elucidated but is thought to involve central pathways. It is generally considered to have a favorable safety profile at therapeutic doses, with the primary concern being hepatotoxicity at high doses.
| Adverse Event | Acetaminophen (1000mg) | Placebo | Source |
| Any Adverse Event | No significant difference from placebo | ~10% | [4] |
| Nausea and Vomiting | Similar to placebo | Similar to acetaminophen | [13] |
| Headache | Similar to placebo | Similar to acetaminophen | [13] |
| Hepatotoxicity | Risk with overdose (>4g/day) | No risk | [6] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting safety data. The following is a summary of the protocol for the Phase 2 clinical trial of this compound (ACP-044).
This compound (ACP-044) Phase 2 Trial (NCT04855240)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, inpatient study.[14]
-
Population: 239 adult patients (aged 18-60) undergoing unilateral first metatarsal bunionectomy.[1][15]
-
Intervention: Patients were randomized to one of three groups:
-
This compound 1600 mg once daily.
-
This compound 400 mg every six hours.
-
Placebo.[1]
-
-
Duration: The treatment period was 4 days, with a safety follow-up at approximately 30 days.[14]
-
Primary Outcome: The primary outcome was the summed pain intensity difference over 24 hours.[1]
-
Safety Assessments: Safety was evaluated through the monitoring and recording of all adverse events, serious adverse events, and discontinuations due to adverse events. Clinical laboratory tests and vital signs were also monitored throughout the study.
Visualizations
Signaling Pathway of this compound (Proposed)
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for the ACP-044 Phase 2 Trial
Caption: High-level workflow of the NCT04855240 clinical trial.
Logical Relationship of Analgesic Classes and Primary Safety Concerns
Caption: Primary safety concerns associated with different analgesic classes.
References
- 1. acadia.com [acadia.com]
- 2. hcplive.com [hcplive.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Adverse events associated with single dose oral analgesics for acute postoperative pain in adults ‐ an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 7. A double-blind, placebo-controlled study of dual-opioid treatment with the combination of morphine plus oxycodone in patients with acute postoperative pain | Journal of Opioid Management [wmpllc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tramadol - Wikipedia [en.wikipedia.org]
- 10. Intravenous Tramadol is Effective in the Management of Postoperative Pain Following Abdominoplasty: A Three-Arm Randomized Placebo- and Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opioid - Wikipedia [en.wikipedia.org]
- 12. Tramadol in the management of post-operative pain: a double-blind, placebo- and active drug-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Ebaresdax Hydrochloride: A Procedural Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), with additional oversight from the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] A key aspect of these regulations is the distinction between hazardous and non-hazardous waste.[2]
Facilities that generate pharmaceutical waste are required to have a detailed waste management plan and provide training to all relevant personnel on proper segregation, handling, and disposal procedures.[1][4]
Quantitative Data on Pharmaceutical Waste Classification
To aid in the proper classification and disposal of pharmaceutical waste, the following table summarizes the general categories as defined by the EPA.
| Waste Classification | Description | Disposal Requirements |
| Hazardous Pharmaceutical Waste | Waste that is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. | Must be treated at a permitted hazardous waste facility, typically involving incineration.[1][2] |
| Non-Hazardous Pharmaceutical Waste | Unwanted, contaminated, or expired medication that is not classified as hazardous. | Should be segregated and disposed of in designated pharmaceutical waste containers.[3] Flushing is generally discouraged unless explicitly stated on the FDA's flush list, and even then, local regulations may prohibit it.[3][5] |
| Controlled Substances | Drugs regulated by the DEA under the Controlled Substances Act. | Require specific handling and disposal procedures to prevent diversion, often involving on-site destruction or use of a reverse distributor.[3] |
Experimental Protocol: Disposal of Ebaresdax Hydrochloride
Given the absence of specific hazard characterization for this compound in publicly available safety data sheets, a conservative approach, treating the compound as potentially hazardous, is recommended.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Waste manifest or tracking form provided by a licensed hazardous waste disposal vendor.
Procedure:
-
Risk Assessment: Before handling, review any available internal safety information for this compound. In the absence of specific data, treat it as a hazardous chemical.
-
Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash or other waste streams.
-
Dedicate a specific, compatible container for this compound waste. This includes any contaminated materials such as gloves, weighing paper, or pipette tips.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[3]
-
Include any known hazard characteristics (e.g., "Toxic") if available from internal studies.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from drains and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to arrange for pickup and disposal.
-
Complete all necessary waste manifest paperwork accurately.
-
-
Decontamination:
-
Thoroughly decontaminate the work area where this compound was handled using an appropriate cleaning agent.
-
Dispose of any cleaning materials as hazardous waste.
-
-
Record Keeping:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound where the hazard profile may not be fully known.
Caption: Disposal Decision Workflow for this compound.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound in a research setting. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable federal, state, and local regulations.
References
Essential Safety and Handling Protocols for Ebaresdax Hydrochloride
Disclaimer: Ebaresdax hydrochloride is a chemical compound used in research settings.[1][2] The following guidance is intended for trained laboratory professionals and is based on established safety protocols for handling potent, non-cytotoxic research compounds. All users must consult their institution's specific safety guidelines and the official Safety Data Sheet (SDS) before handling this or any chemical. A thorough risk assessment should be conducted for any new experiment involving this compound.[3][4][5][6]
This compound is an analgesic agent studied for its potential in treating painful diabetic neuropathy.[1] Like all active pharmaceutical ingredients (APIs), it requires careful handling to minimize exposure and ensure a safe laboratory environment.[7][8]
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the researcher and the chemical, preventing exposure through inhalation, skin contact, or ingestion.[8][9] The required PPE for handling this compound powder and solutions is summarized below.
Table 1: Required Personal Protective Equipment
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder | Safety glasses with side shields and a full-face shield | Two pairs of powder-free, chemical-resistant nitrile gloves | Disposable, low-permeability lab coat with knit cuffs; sleeve covers | Required if not handled in a containment enclosure (e.g., fume hood). N95 respirator recommended. |
| Handling Solutions | Chemical splash goggles | Chemical-resistant nitrile gloves (double-gloving recommended)[10] | Chemical-resistant apron over a lab coat | Not required if handled in a well-ventilated area or fume hood. |
Always wash hands thoroughly before and after handling any chemical, even when gloves are worn.[10][11] Do not wear contact lenses when handling chemicals, as they can trap substances against the eye.[11]
Engineering Controls and Safe Handling Practices
Engineering controls are the first line of defense in minimizing exposure.[12]
-
Ventilation: All weighing and handling of this compound powder should be performed in a certified chemical fume hood, ventilated balance enclosure, or a similar containment system to control airborne particles.[13]
-
Restricted Access: Designate a specific area for handling potent compounds and restrict access to authorized personnel only.[13] Prohibit eating, drinking, smoking, or applying cosmetics in this area.[10]
-
Spill Kit: A spill kit specifically for chemical agents should be readily accessible in the laboratory. All personnel should be trained on its use.
Step-by-Step Handling Protocol: Weighing and Solubilizing
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Don all required PPE as specified for handling solids. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Tare a suitable container (e.g., a microcentrifuge tube or vial) on an analytical balance inside a ventilated enclosure.
-
Carefully transfer the required amount of this compound powder to the container using a clean spatula.
-
Close the container securely before removing it from the balance.
-
-
Solubilization:
-
In the fume hood, add the appropriate volume of the desired solvent (e.g., DMSO) to the container with the powder.
-
Cap the container tightly and vortex or sonicate as needed until the solid is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date, and your initials.
-
Store the solution according to the recommendations on the Certificate of Analysis, typically at -20°C for long-term storage.[14]
-
-
Decontamination:
-
Wipe down the spatula, balance, and any other surfaces that may have come into contact with the powder using a suitable deactivating solution or 70% ethanol.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Below is a workflow diagram illustrating this process.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety. All waste contaminated with this compound must be treated as hazardous chemical waste.[15]
Table 2: Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Solid Waste (Gloves, wipes, vials, pipette tips) | Labeled hazardous waste bag or container (often yellow or specifically marked for chemical waste) | Segregate from other waste streams.[15][16] Place all contaminated items directly into the designated container. |
| Liquid Waste (Aqueous solutions, unused stock solutions) | Labeled, sealed, and chemical-resistant hazardous waste container | Do not pour down the drain. Collect all liquid waste in a designated, sealed container. |
| Sharps (Needles, contaminated glass) | Puncture-proof sharps container labeled for chemical/cytotoxic waste | Place sharps directly into the container immediately after use to prevent injury.[15] |
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards. Follow all institutional and local regulations for hazardous waste pickup and disposal.[15]
The logical flow for waste segregation and disposal is outlined below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. agnopharma.com [agnopharma.com]
- 9. gerpac.eu [gerpac.eu]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. support.hpe.com [support.hpe.com]
- 12. pharm-int.com [pharm-int.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. abmole.com [abmole.com]
- 15. danielshealth.ca [danielshealth.ca]
- 16. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
